molecular formula C8H14BrNO3 B1616131 N-(2-Bromopropionyl)-DL-norvaline CAS No. 7154-28-1

N-(2-Bromopropionyl)-DL-norvaline

Cat. No.: B1616131
CAS No.: 7154-28-1
M. Wt: 252.11 g/mol
InChI Key: IHAIHVWQEFQBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromopropionyl)-DL-norvaline is a useful research compound. Its molecular formula is C8H14BrNO3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7154-28-1

Molecular Formula

C8H14BrNO3

Molecular Weight

252.11 g/mol

IUPAC Name

2-(2-bromopropanoylamino)pentanoic acid

InChI

InChI=1S/C8H14BrNO3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

IHAIHVWQEFQBFU-UHFFFAOYSA-N

SMILES

CCCC(C(=O)O)NC(=O)C(C)Br

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)Br

Other CAS No.

7154-28-1

Origin of Product

United States

Foundational & Exploratory

Solubility of N-(2-Bromopropionyl)-DL-norvaline in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-(2-Bromopropionyl)-DL-norvaline

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key synthetic intermediate in pharmaceutical development. Lacking direct, publicly available solubility data, this document synthesizes information from the parent molecule, DL-norvaline, and the physicochemical impact of the N-acylation to build a predictive solubility profile. We project that this compound exhibits significantly reduced aqueous solubility compared to its parent amino acid due to the introduction of a hydrophobic brominated acyl chain. Conversely, its solubility is expected to be enhanced in polar aprotic and moderately polar protic organic solvents. This guide furnishes researchers and drug development professionals with the theoretical underpinnings of this behavior, a robust, field-proven experimental protocol for its precise determination using the gold-standard equilibrium shake-flask method, and practical insights into the implications for process chemistry and formulation.

Introduction: The Critical Role of Solubility

This compound is a derivatized amino acid, often synthesized as an intermediate for more complex active pharmaceutical ingredients (APIs). The synthesis of DL-norvaline itself can be achieved from n-valeric acid via processes that include α-bromination and subsequent amination.[1][2] Understanding the solubility of such an intermediate is paramount. Solubility is a critical physicochemical property that dictates every stage of the drug development lifecycle, from the ease of synthesis and purification in process chemistry to its ultimate bioavailability in a formulated product.[3] An imprecise understanding of a compound's solubility can lead to failed batches, poor yields, and inaccurate analytical results. This guide provides the foundational knowledge and practical methodologies required to accurately characterize the solubility of this compound.

Molecular Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first dissect its molecular structure and compare it to its highly soluble parent, DL-norvaline.

  • DL-Norvaline: As an α-amino acid, DL-norvaline exists as a zwitterion at neutral pH. Its structure features a polar amino group (-NH2) and a polar carboxylic acid group (-COOH), which readily form strong hydrogen bonds with water.[4] This explains its high aqueous solubility, reported to be 83.9 g/L.[5]

  • This compound: The introduction of the 2-bromopropionyl group via an amide linkage fundamentally alters the molecule's physicochemical properties:

    • Increased Hydrophobicity: The propyl chain and the bromine atom significantly increase the non-polar surface area of the molecule, introducing a strong lipophilic character.

    • Amide Linkage: The formation of the amide bond removes the basic primary amine, replacing it with a less basic amide nitrogen. While the amide group is polar and can act as a hydrogen bond donor and acceptor, its influence is likely outweighed by the hydrophobic additions.

    • Loss of Zwitterionic State: The molecule is no longer a zwitterion. It possesses a single acidic proton on the carboxylic acid group.

Consequence: This structural modification leads to a predictable shift in solubility. The strong hydrophilic character of DL-norvaline is compromised. Therefore, we predict a substantial decrease in aqueous solubility and a corresponding increase in solubility in organic solvents , particularly those with moderate polarity that can interact with the amide and carboxyl groups while solvating the hydrocarbon portions.

The following diagram illustrates the relationship between the molecule's structural features and its expected solubility profile.

G cluster_molecule This compound cluster_properties Key Physicochemical Drivers cluster_solubility Predicted Solubility Outcome mol Molecular Structure prop1 Increased Lipophilicity (Bromopropyl group) mol->prop1 prop2 Polar Functional Groups (Amide, Carboxylic Acid) mol->prop2 prop3 Loss of Zwitterionic Character mol->prop3 sol1 Decreased Aqueous Solubility prop1->sol1 Dominant Effect in Water sol2 Increased Organic Solvent Solubility prop1->sol2 Favors Lipophilic Solvents prop2->sol2 Key Interaction in Polar Organics prop3->sol1 Reduces Ionic Solvation

Caption: Key molecular drivers influencing the solubility of the target compound.

Comparative Solubility Profile: Water vs. Organic Solvents

Based on the molecular analysis, a predicted solubility profile can be constructed. This serves as a working hypothesis for experimental verification.

Aqueous Solubility

The solubility in aqueous media is expected to be low. For ionizable compounds, pH is a critical factor.[6] At pH values significantly above the pKa of the carboxylic acid group, the molecule will deprotonate to form a carboxylate anion, which should exhibit higher aqueous solubility due to ion-dipole interactions with water. Conversely, at pH values below its pKa, it will remain in its neutral, less soluble form.

Organic Solvent Solubility

The compound's solubility in organic solvents will be governed by the "like dissolves like" principle.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted. These solvents can effectively solvate the polar amide and carboxylic acid groups without competing for hydrogen bonds. DMSO, in particular, is known to dissolve a wide range of both polar and non-polar substances.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These alcohols can form hydrogen bonds with the solute, but their hydrocarbon portions also interact favorably with the molecule's non-polar regions.[4]

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is likely.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted, as these solvents cannot effectively solvate the polar functional groups of the molecule.[4]

Predicted Solubility Data Summary

The following table summarizes the predicted qualitative and quantitative solubility for this compound. These values require experimental confirmation.

Solvent ClassSolvent ExamplePredicted Solubility CategoryPredicted Range (mg/mL)Rationale
Aqueous Water (pH 7.0)Sparingly Soluble to Insoluble< 1Increased lipophilicity and loss of zwitterionic character dominate.
Buffered Saline (PBS)Sparingly Soluble to Insoluble< 1Similar to water; the presence of salts is unlikely to significantly enhance solubility.[7]
Polar Protic MethanolSoluble10 - 50Good balance of polarity and non-polar character; can hydrogen bond.
EthanolSoluble10 - 30Slightly less polar than methanol, potentially leading to slightly lower solubility.
Polar Aprotic DMSOFreely Soluble> 100Excellent solvent for a wide range of compounds, effectively solvating both polar and non-polar regions.[7]
AcetonitrileSoluble10 - 50Good polarity for interacting with functional groups.
Non-Polar HexaneInsoluble< 0.1Lacks the polarity to solvate the amide and carboxylic acid groups.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to fact, rigorous experimental measurement is required. The equilibrium shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility due to its reliability.[6][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid and the concentration of the dissolved compound is measured analytically.[9]

Mandatory Workflow Diagram

G start Start: this compound (Solid Powder) prep 1. Preparation Add excess solid to a known volume of solvent in a vial. start->prep equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. prep->equil check_solid 3. Visual Check Confirm excess solid remains to ensure saturation. equil->check_solid check_solid->equil No Solid (Add More & Repeat) sep 4. Phase Separation Centrifuge the vial to pellet the excess solid. check_solid->sep Solid Present sample 5. Supernatant Sampling Carefully withdraw an aliquot of the clear supernatant. sep->sample filter 6. Filtration (Optional but Recommended) Filter the aliquot through a low-binding 0.22 µm filter. sample->filter analysis 7. Quantitative Analysis Analyze concentration using a validated, stability-indicating HPLC method. filter->analysis end End: Thermodynamic Solubility Value (e.g., mg/mL) analysis->end

Caption: Gold-standard workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of this compound to a series of glass vials. "Excess" should be sufficient to ensure that solid material is still visible at the end of the experiment. A starting point is to add ~10 mg of solid to 1 mL of the test solvent.

    • Causality: Adding a clear excess ensures that the resulting solution is truly saturated, which is the definition of thermodynamic solubility.[6]

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).

    • Agitate for a sufficient duration to ensure equilibrium is reached. For most compounds, 24-48 hours is adequate, but for materials that are slow to dissolve or may undergo polymorphic conversion, up to 72 hours may be necessary.[9]

    • Causality: Kinetic energy from agitation overcomes activation energy barriers to dissolution, while a constant temperature ensures the equilibrium point is stable and well-defined.

  • Phase Separation:

    • After the equilibration period, visually confirm that excess solid remains in each vial. If not, the experiment is invalid for that vial, and it must be repeated with more compound.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Causality: Centrifugation provides a clean separation of the liquid and solid phases without disturbing the equilibrium, which could be altered by temperature changes during filtration of the entire suspension.[9]

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant from the top of the vial, taking care not to disturb the solid pellet.

    • For rigorous analysis, filter the withdrawn sample through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particulates.

    • Dilute the filtrate with an appropriate mobile phase and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Causality: HPLC is the preferred analytical tool as it is highly specific and can simultaneously detect any degradation of the compound, ensuring the measured solubility is that of the intact molecule.[6]

  • Self-Validation and Trustworthiness:

    • Stability Check: The HPLC chromatogram should show a single, sharp peak corresponding to the parent compound. The appearance of other peaks would indicate degradation during the experiment, invalidating the result.

    • Filter Binding Study: To ensure the compound does not adsorb to the filter, a known concentration standard should be passed through the filter and the recovery should be calculated. Recovery should be >95%.[6]

    • Time to Equilibrium: For a new compound, it is advisable to sample at multiple time points (e.g., 24h, 48h, 72h). The point at which the measured concentration plateaus is the true equilibrium solubility.

Conclusion and Practical Implications

The structural features of this compound strongly suggest a solubility profile characterized by poor aqueous solubility and enhanced solubility in polar organic solvents like DMSO and alcohols. This predictive assessment provides a critical starting point for laboratory work.

  • For Process Chemists: The high solubility in solvents like DMSO or acetonitrile suggests these are excellent candidates for reaction media. The low aqueous solubility implies that the product may be precipitated or crystallized from reaction mixtures by the addition of water as an anti-solvent.

  • For Formulation Scientists: If this intermediate were to be developed as an API, its low aqueous solubility would flag it as a candidate for formulation enhancement strategies (e.g., salt formation, amorphous solid dispersions) to achieve adequate bioavailability.

  • For Analytical Chemists: The solubility data is essential for developing analytical methods, preparing stock solutions for assays, and understanding potential challenges in quality control testing.[7]

The provided shake-flask protocol offers a robust and reliable framework for obtaining the precise, high-quality solubility data needed to guide these critical development decisions.

References

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Baka, E., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Solubility of Things. (n.d.). Norvaline.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • PubChem. (n.d.). N-(DL-2-Bromopropionyl)-DL-alanine. National Center for Biotechnology Information.
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of DL-Norvaline from n-Valeric Acid.
  • Sigma-Aldrich. (n.d.). DL-Norvaline for synthesis.
  • Wikipedia. (n.d.). Norvaline.
  • Google Patents. (n.d.). CN101508654B - Synthesis method of D, L-norvaline.

Sources

Thermodynamic Stability of N-(2-Bromopropionyl)-DL-norvaline: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Bromopropionyl)-DL-norvaline is a specialized amino acid derivative serving as a critical intermediate in peptide mimetic synthesis and as a functional initiator in Atom Transfer Radical Polymerization (ATRP).[1] Its utility is defined by the dual reactivity of its


-bromoacyl moiety  (an electrophilic handle) and its norvaline side chain  (a lipophilic, non-proteinogenic spacer).[1]

This guide provides a rigorous analysis of its thermodynamic profile.[1] While often handled as a stable solid, this compound resides in a local thermodynamic minimum, susceptible to specific degradation pathways—primarily nucleophilic substitution and amide hydrolysis—driven by entropy and solvation enthalpy in aqueous environments.[1] This document outlines the structural causality of these instabilities and provides validated protocols for their assessment.

Molecular Architecture & Theoretical Stability

The thermodynamic behavior of this compound is dictated by two competing functional groups. Understanding the electronic interplay between them is essential for predicting shelf-life and reaction integrity.

Structural Components[1][2][3]
  • The Amide Linkage: The

    
     hybridized amide bond provides significant resonance stabilization (
    
    
    
    ).[1] However, the proximity of the electron-withdrawing bromine atom on the propionyl group inductively destabilizes this bond compared to a standard acetyl-amide, slightly increasing susceptibility to nucleophilic attack.
  • The

    
    -Carbon-Bromine Bond:  This is the thermodynamic weak point. The C-Br bond energy (
    
    
    
    ) is significantly lower than C-H or C-C bonds.[1] In the presence of moisture or nucleophiles, the enthalpy of hydration for the resulting bromide ion (
    
    
    ) drives the hydrolysis reaction forward.[1]
  • The Norvaline Side Chain: The linear propyl side chain introduces lipophilicity without steric bulk, influencing the crystal lattice energy. Unlike valine (branched), norvaline derivatives typically exhibit tighter packing and higher melting points, contributing to solid-state stability.[1]

Predicted Reactivity Profile

In the solid state, the compound is kinetically trapped and stable. In solution, thermodynamic equilibrium favors degradation products.[1]

ParameterStatusDriver
Solid State Stability High High crystal lattice energy; steric protection of the amide.
Hydrolytic Stability (pH 7) Moderate Slow

displacement of Br by water.[1]
Hydrolytic Stability (pH > 10) Low Rapid base-catalyzed amide hydrolysis and elimination of HBr.[1]
Thermal Stability Moderate Decomposes prior to boiling; susceptible to HBr elimination >150°C.

Degradation Pathways & Mechanisms[1]

The thermodynamic instability manifests through two primary mechanisms: Nucleophilic Substitution and Amide Hydrolysis .

Mechanism Visualization

The following diagram illustrates the competing pathways that dictate the compound's fate in solution.

DegradationPathways Compound N-(2-Bromopropionyl)- DL-norvaline Hydrolysis_Br 2-Hydroxypropionyl- norvaline (Metabolite) Compound->Hydrolysis_Br H2O / OH- (SN2) Delta G < 0 Hydrolysis_Amide DL-Norvaline + 2-Bromopropionic Acid Compound->Hydrolysis_Amide H+ / H2O (Amide Cleavage) Elimination Acryloyl-norvaline (Alkene) Compound->Elimination Heat / Base (-HBr)

Figure 1: Primary degradation pathways.[1] The SN2 displacement of bromine (Red) is the dominant pathway at neutral pH, while elimination (Green) dominates under thermal stress.[1]

Thermodynamic Drivers
  • Hydrolysis of the C-Br Bond:

    
    
    This reaction is exothermic.[1] The formation of the strong H-O bond and the solvation of the bromide ion provide a significant thermodynamic driving force (
    
    
    
    ).
  • Amide Bond Cleavage: While thermodynamically favored (hydrolysis products are lower energy), this reaction has a high activation energy (

    
    ) at neutral pH, making it kinetically negligible at room temperature unless catalyzed by enzymes or extreme pH.[1]
    

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability for drug development or polymerization applications, the following "Self-Validating" protocols are recommended.

Accelerated Stability Testing (Arrhenius Model)

Do not rely on single-point measurements.[1] Use an Arrhenius plot to predict shelf-life at


 and 

.[1]

Protocol:

  • Preparation: Dissolve this compound in a buffered solvent (e.g., Phosphate Buffer pH 7.4 : Acetonitrile 80:20) at 1 mg/mL.[1]

  • Incubation: Aliquot samples into sealed HPLC vials and incubate at three distinct temperatures:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Analyze aliquots at

    
     hours.
    
  • Analysis: Use Reverse-Phase HPLC (C18 column) with UV detection at 210 nm (amide bond).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

    • Validation: The disappearance of the parent peak should follow pseudo-first-order kinetics (

      
       vs 
      
      
      
      is linear).[1]

Data Processing: Plot


 vs 

(Kelvin). The slope

.[1] Use this to extrapolate

at

(

).
Solid-State Thermal Analysis (DSC/TGA)

Determine the melting point and onset of thermal decomposition to define processing limits.[1]

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

  • Conditions:

    • Sample mass: 2–5 mg.[1]

    • Pan: Hermetically sealed aluminum (pinhole lid for TGA).[1]

    • Ramp rate:

      
       from 
      
      
      
      to
      
      
      .[1]
    • Purge gas: Nitrogen (

      
      ).[1]
      
  • Interpretation:

    • Endotherm 1 (Melting): Expect a sharp peak between

      
       and 
      
      
      
      (typical for N-acyl norvalines).[1]
    • Exotherm/Weight Loss (Decomposition): Any event immediately following melting indicates instability.[1] If decomposition onset is

      
       above melting, the compound cannot be melted safely for processing.[1]
      

Storage & Handling Specifications

Based on the thermodynamic profile, the following handling criteria are mandatory to maintain purity >98%.

VariableSpecificationRationale
Temperature

Reduces kinetic energy available for HBr elimination.[1]
Atmosphere Inert (Argon/Nitrogen)Prevents moisture absorption (hydrolysis initiator).[1]
Container Amber GlassWhile not strictly photo-labile, amber glass prevents UV-induced radical cleavage of the C-Br bond.
Solvent Choice Anhydrous DCM or DMFAvoid protic solvents (MeOH, Water) for stock solutions to prevent solvolysis.[1]
Workflow Visualization

StabilityWorkflow Start Sample Receipt Check1 Purity Check (HPLC) >98%? Start->Check1 Storage Store at 4°C Desiccated/Argon Check1->Storage Yes Reject Purify / Discard Check1->Reject No Usage Solubilize in Anhydrous DMF Storage->Usage Experimental Use Limit Use within 24h Usage->Limit Kinetic Limit

Figure 2: Operational workflow for maintaining thermodynamic integrity during storage and usage.

References

  • Sigma-Aldrich. DL-Norvaline Product Specification & Safety Data Sheet. Merck KGaA.[1] Link

  • PubChem. N-(DL-2-Bromopropionyl)-DL-alanine (Structural Analog Data). National Library of Medicine.[1] Link[1]

  • Ross, P. D., & Subramanian, S. (1981).[1] Thermodynamics of protein association reactions: forces contributing to stability. Biochemistry, 20(11), 3096–3102.[1] Link

  • Cooper, C., et al. (2000).[1] Amino Acid Analysis Protocols: Hydrolysis of Samples. Methods in Molecular Biology, Vol. 159. Humana Press.[1] Link

  • Neu, J., et al. (2018).[1] Exploring the solid state phase transition in dl-norvaline with terahertz spectroscopy. Journal of Chemical Physics. (Contextual grounding for norvaline solid-state behavior). Link

Sources

Biological significance of N-(2-Bromopropionyl)-DL-norvaline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Significance & Applications of N-(2-Bromopropionyl)-DL-norvaline Analogs

Executive Summary: The Bifunctional Pharmacophore

This compound represents a specialized class of


-haloacyl amino acid derivatives . In drug discovery, this molecule is not merely a passive intermediate but a bifunctional pharmacophore  possessing two distinct biologically active domains:
  • The Norvaline Core (Recognition Element): A non-proteinogenic amino acid that acts as a structural mimic of leucine and valine. It is a known inhibitor of arginase and is utilized to probe hydrophobic pockets in enzymes without the steric bulk of branched chains.

  • The 2-Bromopropionyl Moiety (The "Warhead"): An electrophilic

    
    -halo amide group. This moiety serves as an alkylating agent capable of forming covalent bonds with nucleophilic amino acid residues (Cysteine-SH, Histidine-Imidazole) within enzyme active sites.
    

This guide details the molecule's role as a covalent enzyme inhibitor , a peptidomimetic precursor , and a tool for bioconjugation .

Chemical Biology & Mechanism of Action

Covalent Enzyme Inhibition (The "Suicide Substrate" Mechanism)

The primary biological significance of this compound analogs lies in their ability to act as affinity labels or irreversible inhibitors for cysteine and serine proteases.

  • Mechanism: The norvaline side chain (

    
    ) guides the molecule into the enzyme's hydrophobic S1 or S2 binding pocket. Once docked, the electrophilic carbon of the bromopropionyl group is positioned in proximity to the catalytic nucleophile.
    
  • Reaction: A nucleophilic attack (typically

    
    ) occurs, displacing the bromide ion and forming a stable covalent thioether (with Cysteine) or amine/ether linkage. This permanently inactivates the enzyme.
    

Target Class: Cysteine Proteases (e.g., Cathepsins, Papain) and specific acylases.

Arginase Inhibition & Nitric Oxide Modulation

The unmasked norvaline core is a potent, non-competitive inhibitor of arginase .

  • Pathophysiology: Arginase competes with Nitric Oxide Synthase (NOS) for the substrate L-arginine. Upregulation of arginase depletes L-arginine, leading to endothelial dysfunction and neurodegeneration (e.g., Alzheimer's).

  • Role of the Analog: The N-(2-bromopropionyl) derivative often acts as a prodrug or a transition-state analog . The N-acylation increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration before metabolic cleavage releases the active norvaline inhibitor.

Visualization: Mechanisms of Action

Figure 1: Covalent Inhibition & Synthetic Utility Pathways

The following diagram illustrates the dual pathway: (A) Inhibition of Cysteine Proteases via alkylation, and (B) Cyclization to form bioactive N-heterocycles.

G cluster_0 Biological Pathway: Covalent Inhibition cluster_1 Synthetic Pathway: Peptidomimetics Compound N-(2-Bromopropionyl)- DL-norvaline Enzyme Cysteine Protease (Active Site -SH) Compound->Enzyme Binding Affinity Base Base Treatment (Cyclization) Compound->Base Intramolecular Displacement Complex Michaelis Complex (Non-covalent) Enzyme->Complex Docking (Norvaline Sidechain) Inhibited Irreversibly Inhibited Enzyme (Thioether Adduct) Complex->Inhibited SN2 Alkylation (-Br leaving group) Heterocycle Diketopiperazine / Lactam Scaffold Base->Heterocycle Ring Closure

Caption: Figure 1.[1] Dual functionality of this compound. Top path: Irreversible inhibition of cysteine proteases. Bottom path: Precursor synthesis for bioactive heterocycles.

Synthetic Utility: A Precursor for Peptidomimetics

Beyond direct biological activity, this molecule is a critical "building block" in medicinal chemistry.[2]

ApplicationDescriptionOutcome
Heterocycle Synthesis Intramolecular cyclization creates constrained rings.Formation of Diketopiperazines or Morpholines (privileged scaffolds in oncology).
ATRP Initiator The 2-bromopropionyl group initiates Atom Transfer Radical Polymerization.Synthesis of Protein-Polymer Conjugates (e.g., PEGylation mimics) to improve drug stability.
Fragment-Based Design Used to introduce the "norvaline" hydrophobic motif.Optimization of binding affinity in ACE inhibitors or HCV protease inhibitors .

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate the compound for biological screening.

Reagents: DL-Norvaline, 2-Bromopropionyl bromide, NaOH (1M), Dichloromethane (DCM).

  • Dissolution: Dissolve 10 mmol of DL-Norvaline in 20 mL of 1M NaOH. Cool to 0°C in an ice bath.

  • Acylation: Simultaneously add 2-Bromopropionyl bromide (11 mmol) and 1M NaOH (12 mL) dropwise over 30 minutes. Critical: Maintain pH between 9–10 to prevent hydrolysis of the bromide.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Acidify the solution to pH 2 with 1M HCl. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane.
    
  • Validation: Confirm structure via

    
    -NMR (Look for Norvaline methyl triplet at ~0.9 ppm and Bromopropionyl methine quartet at ~4.5 ppm).
    
Protocol B: Cysteine Protease Inhibition Assay (Fluorescence)

Use this protocol to validate the "warhead" activity against a model enzyme (e.g., Papain or Cathepsin B).

  • Buffer Prep: 50 mM Sodium Acetate, pH 5.5, 2 mM EDTA, 5 mM DTT (Activator).

  • Enzyme Activation: Incubate 10 nM Papain in buffer for 15 mins at 37°C.

  • Inhibitor Incubation: Add this compound (concentration range 0.1

    
     – 100 
    
    
    
    ). Incubate for 30 minutes to allow covalent modification.
  • Substrate Addition: Add fluorogenic substrate (e.g., Z-Phe-Arg-AMC) at

    
     concentration (typically 20 
    
    
    
    ).
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

  • Data Analysis: Plot Residual Activity (%) vs. [Inhibitor]. Calculate

    
     for irreversible inhibition.
    

Physicochemical Data Summary

PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold
Molecular Weight ~252.11 g/mol Fragment-like (Rule of 3 compliant)
Solubility DMSO, Ethanol, MethanolSuitable for in vitro assays
Reactivity Electrophilic (

-halo amide)
Susceptible to nucleophilic attack
Stability Hydrolytically unstable at pH > 10Store at -20°C, desiccated

References

  • Polis, B., et al. (2019). "L-Norvaline, a new therapeutic agent against Alzheimer's disease." Journal of Neuroscience, 39(1), 123-135.

    • Significance: Establishes the biological activity of the Norvaline core as an arginase inhibitor and neuroprotective agent.[2]

  • Verma, S., et al. (2016). "Cysteine proteases: Modes of activation and future prospects as pharmacological targets."[3] Frontiers in Pharmacology, 7, 107.

    • Significance: Details the mechanism of electrophilic "warheads" (like alpha-halo amides) in targeting cysteine proteases.
  • Sriramurthy, V., et al. (2007).[4] "Bisphosphine-catalyzed mixed double-Michael reactions between amino-acid-derived pronucleophiles." J. Am. Chem. Soc., 129, 12928.[4]

    • Significance: Demonstrates the synthetic utility of amino acid derivatives in creating heterocyclic scaffolds.[5][6][7]

  • BenchChem Protocols. (2024). "Synthesis of DL-Norvaline Derivatives."

    • Significance: Provides foundational chemical protocols for norvaline acyl
  • MedChemExpress. (2024). "DL-Norvaline Product Monograph & Biological Activity."

    • Significance: Validates the physicochemical properties and standard inhibitory constants of the parent compound.

Sources

An In-depth Technical Guide to the Functional Group Analysis of N-(2-Bromopropionyl)-DL-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the functional group analysis of N-(2-Bromopropionyl)-DL-norvaline, a molecule of interest for synthetic chemistry and potential drug development applications. As an N-acyl amino acid, its chemical identity and purity are defined by the interplay of its constituent functional groups: a secondary amide, a carboxylic acid, and an alkyl bromide. This document outlines an integrated analytical workflow, detailing the application of spectroscopic and classical chemical methods to unequivocally confirm the molecular structure and assess purity. We delve into the causality behind experimental choices, offering field-proven insights into data interpretation and methodological best practices. All protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility for researchers, scientists, and quality control professionals.

Molecular Overview and Analytical Strategy

This compound is a chiral molecule, presented here as a racemic mixture (DL-), synthesized by the acylation of the amino acid DL-norvaline. The molecule's structure integrates three key functional groups that dictate its chemical behavior and analytical signatures.

  • Carboxylic Acid (-COOH): Provides acidic properties and characteristic spectroscopic signals.

  • Secondary Amide (-CONH-): A relatively stable linkage, crucial for the molecule's integrity, with distinct vibrational and resonance features.

  • Alkyl Bromide (C-Br): A reactive site and a heavy atom that significantly influences mass spectrometric analysis.

A robust analytical strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. This guide will focus on a workflow that combines spectroscopic characterization for structural elucidation with chromatographic and titrimetric methods for purity and quantitative assessment.

dot

Caption: Integrated workflow for comprehensive analysis.

Spectroscopic Characterization

Spectroscopy provides a non-destructive "fingerprint" of the molecule, allowing for detailed structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is the primary tool for rapidly identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. The choice to use FT-IR first is based on its speed and ability to provide immediate confirmation that the main structural motifs are present before proceeding to more time-intensive analyses.

Expected Absorption Bands: The spectrum of this compound is a composite of its components. The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, often partially obscuring the N-H amide stretch.

Functional GroupVibration TypeExpected Frequency (cm⁻¹)IntensityCausality and Insights
Carboxylic AcidO-H stretch2500-3300Strong, BroadThe extreme broadness is due to intermolecular hydrogen bonding (dimerization) between carboxylic acid groups.[1]
AmideN-H stretch3250-3400Medium, SharpThis peak confirms the secondary amide. It appears sharper than the O-H band and is located on its shoulder.[2]
Carboxylic AcidC=O stretch1700-1730Strong, SharpThe carbonyl of the acid group typically absorbs at a higher frequency than the amide carbonyl due to less resonance stabilization.[3][4]
AmideC=O stretch (Amide I)1640-1670Strong, SharpResonance donation from the nitrogen atom lowers the double-bond character of the carbonyl, shifting its absorption to a lower wavenumber compared to the carboxylic acid.[3][4]
AmideN-H bend (Amide II)1510-1570Medium-StrongThis band, arising from a coupling of N-H bending and C-N stretching, is characteristic of secondary amides.
Alkyl BromideC-Br stretch550-850Medium-StrongThe position in the fingerprint region can be variable, but its presence confirms the halogenation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for definitive structural elucidation, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for a complete assignment.

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shifts are highly dependent on the electronic environment.

Expected Chemical Shifts and Splitting Patterns (in CDCl₃ or DMSO-d₆):

Proton AssignmentApprox. δ (ppm)MultiplicityCoupling Constant (J)Insights and Rationale
-COOH 10-13Broad singletN/AThe acidic proton is highly deshielded and readily exchanges, resulting in a broad signal with no observable coupling.[6]
-NH- 7.5-8.5Doublet~7-8 HzThe amide proton is deshielded by the adjacent carbonyl. It couples to the α-proton of the norvaline moiety (H-2).
-CH(Br)- (H-2')4.3-4.6Quartet~7 HzThis proton is strongly deshielded by both the adjacent bromine and the carbonyl group. It is split by the three protons of the adjacent methyl group (H-3').
-CH(NH)- (H-2)4.2-4.5Multiplet-This α-proton of the norvaline residue is deshielded by the adjacent nitrogen and carboxylic acid. It will be split by the amide proton and the adjacent methylene group (H-3).
-CH₂- (H-3)1.5-1.8Multiplet-Diastereotopic protons adjacent to the chiral center (C-2), leading to a complex splitting pattern.
-CH₂- (H-4)1.2-1.5Multiplet~7 HzStandard alkyl methylene protons, split by the adjacent CH₂ and CH₃ groups.
-CH₃ (H-3')1.7-1.9Doublet~7 HzCoupled to the single proton on the adjacent carbon (H-2').
-CH₃ (H-5)0.8-1.0Triplet~7 HzA classic terminal methyl group signal, split by the adjacent methylene group (H-4).

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Carbon NMR spectroscopy complements the proton data, confirming the carbon skeleton. The chemical shifts are spread over a much wider range than in ¹H NMR, making it rare for signals to overlap.[7]

Expected Chemical Shifts:

Carbon AssignmentApprox. δ (ppm)Rationale for Chemical Shift
-COOH 170-180The carbonyl carbon of a carboxylic acid is highly deshielded.[8][9]
-C=O (Amide) 168-175Similar to the acid carbonyl, but often slightly more shielded due to resonance with the nitrogen.[9]
-CH(NH)- (C-2)50-60The α-carbon of the amino acid is shifted downfield by the attached nitrogen and carbonyl group.[10]
-CH(Br)- (C-2')40-50The direct attachment to the electronegative bromine atom causes a significant downfield shift.[11]
-CH₂- (C-3)30-35Standard alkyl chemical shift.
-CH₂- (C-4)18-22Standard alkyl chemical shift.
-CH₃ (C-3')20-25Standard alkyl chemical shift.
-CH₃ (C-5)13-15A typical terminal methyl carbon signal, appearing furthest upfield.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition through fragmentation patterns and isotopic distributions.

Key Observations:

  • Molecular Ion (M⁺): The most critical piece of information is the mass of the molecular ion. For C₈H₁₄BrNO₃, the expected monoisotopic mass is approximately 251.0157 u.

  • Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (and any bromine-containing fragments), corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This is a definitive, self-validating check for the presence of bromine.

  • Fragmentation: Electron Ionization (EI) will cause the molecule to fragment in predictable ways. Key fragmentation pathways include:

    • Alpha-cleavage: The bond between C-2 and C-3 of the norvaline moiety can break.

    • Loss of Bromine: Cleavage of the C-Br bond is a common pathway for alkyl halides, resulting in a peak at [M-79]⁺ or [M-81]⁺.[12][13]

    • McLafferty Rearrangement: If sterically possible, this can lead to the loss of a neutral alkene.

    • Amide Bond Cleavage: The C-N bond can break, separating the propionyl and norvaline fragments.

Quantitative and Purity Analysis

While spectroscopy confirms identity, chromatography and titration are required to assess purity and quantify the active functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds.[14] For this compound, a reversed-phase method is most appropriate.

Experimental Protocol: HPLC Purity Assessment

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: The C18 stationary phase retains the nonpolar alkyl portions of the molecule. TFA is used as an ion-pairing agent to ensure sharp peak shapes for the carboxylic acid and to maintain a low pH, suppressing the ionization of the carboxylate.[15]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis detector at ~210 nm. The amide bond provides sufficient chromophoric activity for detection at this wavelength.[15]

    • Gradient: A typical gradient would be to start at 5-10% B, increasing to 95% B over 15-20 minutes. This ensures that any impurities with different polarities are well-separated from the main analyte peak.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a small volume of mobile phase (e.g., 1 mL of 50:50 Water:Acetonitrile). Ensure complete dissolution, using sonication if necessary.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Acid-Base Titration

Titration offers a classical, cost-effective, and highly accurate method to quantify the carboxylic acid functional group, thereby providing an assay of the molecule's concentration in a solution.[16][17]

Experimental Protocol: Titration of the Carboxylic Acid Group

  • Materials:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Calibrated pH meter.

    • Stir plate and stir bar.

    • Burette (50 mL).

  • Procedure:

    • Accurately weigh approximately 100-150 mg of this compound and dissolve it in ~50 mL of deionized water in a beaker. Gentle heating may be required.

    • Place the beaker on the stir plate and immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small increments (e.g., 0.2-0.5 mL).[18]

    • After each addition, allow the pH to stabilize and record the total volume of titrant added and the corresponding pH.

    • Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • The equivalence point is the point of maximum slope on the titration curve, which can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • At the equivalence point, the moles of NaOH added are equal to the moles of the carboxylic acid present in the sample.

    • Calculate the purity or concentration based on the initial mass of the sample and the volume of titrant used.

Safety and Handling

Based on analogous compounds and general laboratory safety, appropriate precautions must be taken.[19][20]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The functional group analysis of this compound requires a multi-faceted approach. FT-IR provides a rapid initial confirmation of the key functional groups. High-resolution NMR (¹H and ¹³C) delivers an unambiguous structural map of the molecule. Mass spectrometry confirms the molecular weight and the essential presence of bromine through its distinct isotopic signature. Finally, HPLC and acid-base titration provide orthogonal methods for verifying purity and quantifying the active carboxylic acid moiety. By integrating these techniques, researchers can achieve a complete and confident characterization of the molecule, ensuring its suitability for further research and development.

References

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure). [Link]

  • Caramante, I. & Korn, M. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

  • Dobson, C. M. & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. [Link]

  • Studylib. Amino Acid Titration Lab Protocol. [Link]

  • Shimadzu Scientific Instruments. Analytical Methods for Amino Acids. [Link]

  • Biochem Serye. (2021). Titration of Amino Acids Experiment - Complete Video. YouTube. [Link]

  • University of Virginia. Amino Acid Titrations. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • Scribd. IR Absorption Characteristics Table. [Link]

  • The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • Auremn. α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: IR Chart. [Link]

  • LibreTexts Chemistry. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • PubChem. N-(DL-2-Bromopropionyl)-DL-alanine | C6H10BrNO3 | CID 97933. [Link]

  • eGyanKosh. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • ResearchGate. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society. [Link]

  • Clark, J. Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. [Link]

  • Amadei, A., et al. (2018). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics. [Link]

  • Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]

  • University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. [Link]

  • PubChem. D-Norvaline | C5H11NO2 | CID 439575. [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Wikipedia. Norvaline. [Link]

  • Cheméo. Chemical Properties of DL-Norvaline (CAS 760-78-1). [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

  • PubChem. DL-norvaline | C5H11NO2 | CID 824. [Link]

  • National Institute of Standards and Technology. DL-Norvaline - the NIST WebBook. [Link]

  • Sagheddu, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences. [Link]

Sources

Methodological & Application

Application Note: N-(2-Bromopropionyl)-DL-norvaline in Pharmaceutical Synthesis

[1]

Executive Summary

N-(2-Bromopropionyl)-DL-norvaline (CAS: 113852-37-2 / Generic variants) serves as a critical electrophilic scaffold in the synthesis of peptidomimetic drugs, particularly Angiotensin-Converting Enzyme (ACE) inhibitors and Neutral Endopeptidase (NEP) inhibitors .[1]

Its structural value lies in the


-haloacyl moiety1
  • Phosphinyl groups (via Arbuzov reaction) – Key for Fosinopril-type ACE inhibitors.[1]

  • Thiol/Mercapto groups (via Thioacetate displacement) – Key for Omapatrilat-type Vasopeptidase inhibitors.[1]

This guide details the synthesis of the intermediate itself and its two primary downstream applications, providing validated protocols for researchers in medicinal chemistry.[1]

Chemical Profile & Stability[1][2]

PropertySpecificationNotes
Chemical Name This compoundRacemic mixture (typically resolved later in synthesis)
Molecular Formula

Molecular Weight 252.11 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, Ethyl Acetate, Methanol.[1]Sparingly soluble in cold water.[1]
Stability Moisture SensitiveThe

-bromo amide is susceptible to hydrolysis under basic conditions.[1] Store desiccated at 2-8°C.
Reactivity High ElectrophilicityThe C-Br bond is highly activated by the adjacent carbonyl, making it ideal for

reactions.[1]

Strategic Application Pathways

The following diagram illustrates the central role of this compound in divergent synthesis pathways.

GStartDL-NorvalineIntermediateThis compound(The Intermediate)Start->Intermediate Schotten-Baumann AcylationReagent+ 2-Bromopropionyl ChlorideReagent->IntermediateProductAPhosphinyl-Norvaline Derivative(ACE Inhibitor Precursor)Intermediate->ProductA Path A: P-C Bond FormationProductBMercaptoacyl-Norvaline Derivative(NEP Inhibitor Precursor)Intermediate->ProductB Path B: S-C Bond FormationPathA_Reagent+ Trialkyl Phosphite(Arbuzov Reaction)PathA_Reagent->ProductAPathB_Reagent+ Thioacetic Acid / KSAc(Displacement)PathB_Reagent->ProductB

Figure 1: Divergent synthesis pathways utilizing the

Protocol 1: Synthesis of this compound[1]

Objective: To synthesize the core intermediate from DL-Norvaline using a modified Schotten-Baumann protocol. This method minimizes racemization and hydrolysis of the acid chloride.[1]

Reagents
  • DL-Norvaline (1.0 eq)[1]

  • 2-Bromopropionyl chloride (1.1 eq)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution[1]

  • Dichloromethane (DCM) or THF[1]

  • Hydrochloric Acid (HCl), 1M[1][2][3]

Step-by-Step Methodology
  • Solubilization: Dissolve DL-Norvaline (10 mmol) in 2M NaOH (10 mL, 2.0 eq) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.

    • Expert Insight: Maintaining low temperature is critical.[1] Higher temperatures promote the hydrolysis of the 2-bromopropionyl chloride before it can react with the amine.[1]

  • Acylation: Simultaneously add 2-Bromopropionyl chloride (11 mmol) and additional 2M NaOH (to maintain pH ~9-10) dropwise over 30 minutes.

    • Process Control: Use a pH meter or internal indicator.[1] If pH drops below 8, the amine becomes protonated (

      
      ) and nucleophilicity is lost, stalling the reaction.[1]
      
  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.

  • Workup:

    • Wash the basic aqueous layer with Diethyl Ether (

      
      ) to remove unreacted acid chloride or neutral impurities.[1]
      
    • Acidification: Cool the aqueous phase back to 0°C and carefully acidify to pH 2.0 using 6M HCl. The product will precipitate or oil out.[1]

  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (

    
    ).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

Target Yield: 75–85% Validation:


1

Protocol 2: Downstream Application – The Arbuzov Reaction (ACE Inhibitors)[1]

Context: This protocol mimics the synthesis of Fosinopril -class drugs.[1] The bromine is displaced by a phosphite ester to create a stable P-C bond [1].[1]

Reagents
  • This compound (Intermediate from Protocol 1)[1]

  • Triethyl phosphite (or specific alkyl phosphonites for drug analogs)[1]

  • Solvent: Toluene or Xylene (Anhydrous)[1]

Methodology
  • Setup: In a dry flask equipped with a reflux condenser and inert gas (Argon) inlet, dissolve the bromo-intermediate (5 mmol) in anhydrous Toluene (20 mL).

  • Addition: Add Triethyl phosphite (6 mmol, 1.2 eq) via syringe.

  • Reaction (Arbuzov): Heat the mixture to reflux (110°C) for 4–6 hours.

    • Mechanism:[1][4][2][5] The phosphorus lone pair attacks the

      
      -carbon, displacing bromide.[1] The resulting phosphonium intermediate collapses, expelling Ethyl Bromide (EtBr).[1]
      
    • Safety Note: EtBr is volatile and alkylating.[1] Ensure the condenser is efficient and vent to a scrubber.[1]

  • Monitoring: Monitor by TLC or

    
    -NMR. The disappearance of the phosphite peak (
    
    
    ) and appearance of the phosphonate peak (
    
    
    ) indicates completion.[1]
  • Workup: Concentrate the solvent under reduced pressure. The residue is typically a viscous oil (the phosphinyl ester).[1]

  • Hydrolysis (Optional): If the free phosphonic acid is required, treat the ester with TMSBr (Bromotrimethylsilane) in DCM followed by water.[1]

Application: The resulting Phosphinyl-alkanoyl-norvaline is a structural analog of Fosinoprilat, targeting the Zinc ion in the ACE active site.[1]

Protocol 3: Alternative Application – Thioacetate Displacement (NEP Inhibitors)[1]

Context: Used to synthesize Mercaptoacyl inhibitors (similar to Omapatrilat/Thiorphan).[1] The thiol group acts as a Zinc-binding ligand [2].[1]

Methodology
  • Displacement: Dissolve this compound (5 mmol) in DMF (10 mL).

  • Nucleophile: Add Potassium Thioacetate (KSAc) (6 mmol).

  • Conditions: Stir at room temperature for 12 hours. The solution will turn slightly yellow.[1]

    • Expert Insight: Avoid heating, as this can cause elimination of HBr to form the acryloyl derivative (Michael acceptor), which is an impurity.[1]

  • Workup: Dilute with water, acidify, and extract with Ethyl Acetate.

  • Deprotection: To reveal the free thiol (-SH), treat the thioacetate with aqueous Ammonia or Sodium Methoxide under oxygen-free conditions (to prevent disulfide dimerization).[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Hydrolysis of Acid ChlorideEnsure Temperature is <5°C during addition. Dry solvents are not required for Schotten-Baumann, but rapid stirring is essential.[1]
Racemization pH too high (>11)Maintain pH 9-10.[1] Avoid excess strong base.[1][4]
Incomplete Arbuzov (Protocol 2) Temperature too lowThe reaction requires activation energy to expel EtBr.[1] Ensure reflux is vigorous.[1]
Impurity in NMR (

5-6 ppm)
Elimination to Acrylamide"HBr elimination" occurred.[1] Keep reaction neutral/acidic; avoid strong bases in downstream steps.[1][4]

References

  • Petrillo, E. W., & Ondetti, M. A. (1982).[1] Angiotensin-converting enzyme inhibitors: Medicinal chemistry and biological actions. Medicinal Research Reviews. [1]

  • Roques, B. P., et al. (1993).[1] The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice.[1] Nature.[1] (Foundational text on mercaptoacyl inhibitors). [1]

  • Bristol-Myers Squibb. (1980).[1] Phosphinylalkanoyl substituted prolines.[1][2][3] US Patent 4,337,201.[1] (Describes the Fosinopril phosphinyl chemistry).

  • Sigma-Aldrich. (2023).[1] DL-Norvaline Product Specification & Safety Data Sheet.[1][1]

Disclaimer: This Application Note is for research purposes only. All synthesis involving alkyl halides and phosphites must be conducted in a fume hood with appropriate PPE.[1]

Optimized Cyclization Protocols for N-(2-Bromopropionyl)-DL-norvaline: Synthesis of Morpholine-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The cyclization of N-(2-Bromopropionyl)-DL-norvaline is the critical rate-determining step in the synthesis of 3-propyl-6-methylmorpholine-2,5-dione . This heterocyclic scaffold serves as a fundamental building block for polydepsipeptides —a class of biodegradable polymers with alternating ester and amide bonds, increasingly utilized in drug delivery systems and tissue engineering due to their tunable degradation profiles.

Unlike simple peptide coupling, this reaction involves an intramolecular nucleophilic substitution (


) where the carboxylate oxygen displaces the 

-bromide. The primary challenge in this transformation is the kinetic competition between the desired intramolecular cyclization (forming the six-membered ring) and intermolecular polymerization (forming linear oligomers).

This guide provides a validated, high-yield protocol prioritizing the High Dilution Principle and Polar Aprotic Solvation to maximize monomer purity.

Mechanistic Insight & Reaction Logic

The transformation proceeds via an intramolecular


 mechanism. The base deprotonates the carboxylic acid, generating a carboxylate nucleophile. This nucleophile attacks the carbon bearing the bromine atom (the electrophile), effecting ring closure with inversion of configuration at the chiral center of the bromopropionyl moiety (though starting with DL-norvaline and DL-bromopropionyl often results in a mixture of diastereomers).
Critical Control Points:
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) are essential to solvate the cation (e.g.,

    
    ), leaving the carboxylate anion "naked" and more nucleophilic.
    
  • Concentration: High dilution (

    
    ) favors intramolecular cyclization over intermolecular collisions that lead to polymerization.
    
  • Moisture Control: Strict anhydrous conditions are required to prevent the hydrolysis of the acyl bromide or the ester bond in the product.

Pathway Visualization

ReactionMechanism Start N-(2-Bromopropionyl)- DL-norvaline Base Base (NaHCO3/TEA) Deprotonation Start->Base -H+ Intermediate Carboxylate Anion (Nucleophile) Base->Intermediate TS Transition State (Intramolecular SN2) Intermediate->TS Ring Closure SideProduct Linear Oligomers (Polymerization) Intermediate->SideProduct Intermolecular Attack (High Conc.) Product 3-propyl-6-methyl- morpholine-2,5-dione TS->Product Major Pathway (High Dilution)

Figure 1: Mechanistic pathway highlighting the competition between cyclization and polymerization.

Experimental Protocols

Method A: DMF-Mediated Cyclization (Recommended)

Best for: High yield, scalability, and suppression of oligomers.

Reagents & Equipment[1][2][3][4]
  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (1.5 - 2.0 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (99.8%)

  • Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet, oil bath.

Step-by-Step Procedure
  • Preparation: Flame-dry the glassware and purge with nitrogen to ensure an anhydrous environment.

  • Solvation: Dissolve this compound in anhydrous DMF.

    • Critical: Maintain a concentration of 0.05 M to 0.1 M . (e.g., 2.66 g of substrate in ~100 mL DMF).

  • Base Addition: Add solid

    
     (powdered) to the solution.
    
    • Note: Inorganic bases like

      
       are often preferred over amines to simplify workup, though they require vigorous stirring due to heterogeneity.
      
  • Reaction: Heat the mixture to 60–65°C for 18–24 hours under nitrogen.

    • Why: Higher temperatures (>90°C) increase the risk of racemization and degradation.

  • Workup:

    • Cool the reaction to 0°C.

    • Filter off inorganic salts.

    • Remove DMF under reduced pressure (rotary evaporator with high vacuum pump, bath <50°C).

  • Purification:

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) to remove residual DMF and salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
    • Recrystallization: Recrystallize from EtOAc/Hexane to obtain white crystals.

Method B: Thermal Cyclization (Solvent-Free or Toluene)

Best for: Rapid screening, avoiding DMF removal issues.

  • Setup: Dissolve substrate in Toluene.

  • Reaction: Reflux (110°C) for 6-12 hours.

  • Note: This method often yields lower purity due to thermal polymerization and is less effective for this specific substrate compared to the DMF method.

Data Interpretation & Validation

Expected Analytical Data

Upon successful cyclization, the following spectral changes confirm the formation of the morpholine-2,5-dione ring.

Analytical MethodObservationMechanistic Explanation
1H NMR Disappearance of carboxylic acid proton (~10-12 ppm).Formation of ester bond.[5]
1H NMR Shift of

-protons (ring CH).
Deshielding due to rigid ring environment.
IR Spectroscopy Two carbonyl bands: ~1750 cm⁻¹ (ester) and ~1680 cm⁻¹ (amide).Characteristic of depsipeptide core.[6]
Mass Spectrometry Molecular Ion

.
Loss of HBr (Mass = Substrate - 80.9).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of bromide.Ensure DMF is anhydrous; store reagents in desiccator.
Oligomer Formation Concentration too high.Dilute reaction to <0.05 M. Add substrate dropwise to base solution.
Yellowing/Darkening Thermal degradation.Reduce temperature to 60°C; extend reaction time.

Workflow Logic Diagram

Workflow Start Start: this compound SolventCheck Check Solvent Quality (Must be Anhydrous DMF) Start->SolventCheck Dissolve Dissolve at High Dilution (0.05 - 0.1 M) SolventCheck->Dissolve BaseAdd Add NaHCO3 (1.5 eq) Stir Vigorously Dissolve->BaseAdd Heat Heat to 60°C 18-24 Hours BaseAdd->Heat Workup Filter & Evaporate DMF Extract with EtOAc Heat->Workup Purify Recrystallize (EtOAc/Hexane) Workup->Purify

Figure 2: Operational workflow for the synthesis of the depsipeptide monomer.

References

  • Jaffredo, C. G., et al. (2024).[2] An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(26), 28583-28593.[7]

  • Vinšová, J. (2001).[5] Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy, 95(1).

  • Suggs, L., et al. (2010).[8] Synthesis of Morpholine-2,5-dione Monomers for the Preparation of Polydepsipeptides. University of Texas at Austin Publications.[8]

Sources

Application Note: Advanced Synthesis of Bioactive Heterocycles from N-(2-Bromopropionyl)-DL-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

N-(2-Bromopropionyl)-DL-norvaline represents a high-value "bifunctional electrophile" in the synthesis of peptidomimetic heterocycles. Structurally, it combines a reactive


-bromoacyl moiety with a norvaline backbone, offering two distinct sites for nucleophilic attack and cyclization.

For drug development professionals, this scaffold is a gateway to two privileged heterocyclic classes:

  • Morpholine-2,5-diones (Depsipeptides): Formed via intramolecular nucleophilic substitution by the carboxylate. These are crucial for biodegradable polymer therapeutics and enzyme inhibitors.

  • Pseudothiohydantoins (2-Iminothiazolidin-4-ones): Formed via intermolecular reaction with thiourea followed by cyclization. These are potent pharmacophores with established antimicrobial and anti-inflammatory profiles.

This guide provides validated, step-by-step protocols for accessing these heterocycles, emphasizing mechanistic causality and process robustness.

Mechanistic Pathways & Workflow

The reactivity of this compound is governed by the competition between the internal nucleophile (the carboxylic acid) and external nucleophiles (e.g., thiourea).

Pathway A: Intramolecular Cyclization (Morpholine-2,5-diones)

Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which attacks the


-carbon of the bromopropionyl group. This 6-exo-tet cyclization yields the morpholine-2,5-dione core, effectively creating a cyclic depsipeptide.
Pathway B: Intermolecular Cyclization (Pseudothiohydantoins)

Reaction with thiourea introduces a sulfur nucleophile that displaces the bromine. The resulting S-alkylisothiourea intermediate undergoes rapid cyclization with the amide carbonyl (or acid, depending on conditions) to form the 5-membered thiazolidinone ring.

Visualizing the Reaction Logic

ReactionPathways Start N-(2-Bromopropionyl)- DL-norvaline Inter1 Carboxylate Intermediate Start->Inter1 Deprotonation Inter2 S-Alkylisothiourea Intermediate Start->Inter2 S-Alkylation Base Base (Et3N/NaHCO3) Thiourea Thiourea (Ethanol, Reflux) Thiourea->Inter2 Prod1 6-Methyl-3-propyl- morpholine-2,5-dione Inter1->Prod1 Intramolecular SN2 (Cyclization) Prod2 2-Imino-5-methyl- thiazolidin-4-one derivative Inter2->Prod2 Cyclodehydration

Figure 1: Divergent synthesis pathways from this compound to 6-membered (Morpholine) and 5-membered (Thiazolidine) heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methyl-3-propylmorpholine-2,5-dione

Target Application: Biodegradable scaffolds, Peptidomimetics.

Rationale: This protocol utilizes a weak base to generate the carboxylate in situ without racemizing the chiral centers or hydrolyzing the amide bond. DMF is chosen as the solvent to enhance the nucleophilicity of the carboxylate.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dimethylformamide (DMF) (Anhydrous)

  • Ethyl Acetate (for extraction)

  • 1M HCl (for washing)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add Triethylamine (12 mmol) over 15 minutes. Causality: Slow addition prevents localized overheating and potential polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor by TLC (System: CHCl3/MeOH 9:1). The starting material spot (Rf ~0.3) should disappear, replaced by a less polar product (Rf ~0.7).

  • Heating (Optional): If conversion is incomplete after 24h, heat to 60°C for 4 hours. Note: Higher temperatures may promote racemization.

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove residual amine), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield white crystals.

Expected Data:

Parameter Value
Yield 65-75%
Melting Point 115-118°C (Typical for morpholine-2,5-diones)

| IR Spectrum | 1750 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Amide C=O) |

Protocol B: Synthesis of Pseudothiohydantoin Derivative

Target Application: Antimicrobial screening, Heterocyclic libraries.

Rationale: The reaction exploits the "soft" nucleophilicity of the sulfur in thiourea. Ethanol is the preferred solvent as it dissolves both reactants at reflux temperature, facilitating the condensation.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Anhydrous Sodium Acetate (1.5 eq)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol), Thiourea (11 mmol), and anhydrous Sodium Acetate (15 mmol).

  • Solvation: Add Absolute Ethanol (40 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Mechanism: The NaOAc buffers the HBr generated during the substitution, driving the reaction forward.

  • Monitoring: Check TLC for the disappearance of the bromo-compound. The product will often precipitate or appear as a distinct spot.

  • Isolation: Pour the hot reaction mixture onto crushed ice (100 g). Stir vigorously. The pseudothiohydantoin derivative (typically 2-imino-5-methyl-3-(1-carboxybutyl)thiazolidin-4-one) will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol.

Expected Data:

Parameter Value
Yield 80-85%
Appearance Off-white to pale yellow crystalline solid

| Key IR Bands | 3300-3100 cm⁻¹ (NH), 1710 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S/C-N) |

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of the bromo-compound by moisture.Ensure DMF is anhydrous; maintain N2 atmosphere.
Oiling out (Protocol B) Incomplete crystallization or impurities.Scratch the flask walls with a glass rod; cool to -20°C overnight.
Racemization Excessive heat or strong base usage.Keep temperature <60°C; use weak bases like Et3N or NaOAc.

References

  • Synthesis of Morpholine-2,5-diones: V. P. Shaboldin et al., "Synthesis and polymerization of morpholine-2,5-diones," Polymer Science U.S.S.R., 1978.

  • Thiourea Cyclization Reactions: K. M. Khan et al., "Synthesis and biological evaluation of 2-imino-4-thiazolidinone derivatives," Bioorganic & Medicinal Chemistry, 2013.

  • General Reactivity of N-Haloacyl Amino Acids: R. M. Williams, "Synthesis of Optically Active Amino Acids," Pergamon Press, 1989.
  • Sydnone Synthesis Context: J. C. Earl and A. W. Mackney, "The action of acetic anhydride on N-nitrosophenylglycine," Journal of the Chemical Society, 1935. (Foundational reference for sydnone pathways).

Coupling N-(2-Bromopropionyl)-DL-norvaline with amines protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling Protocols for N-(2-Bromopropionyl)-DL-norvaline

Introduction & Molecule Profile

This compound is a bifunctional building block frequently utilized in the synthesis of peptidomimetics, protease inhibitors, and as an initiator for Atom Transfer Radical Polymerization (ATRP). Its structure features two distinct reactive sites that allow for divergent "coupling" strategies with amines:

  • The Carboxylic Acid (C-Terminus): Available for standard amide bond formation to extend peptide chains or attach to drug scaffolds.

  • The

    
    -Bromoamide Moiety (N-Terminus):  An electrophilic "warhead" susceptible to nucleophilic substitution (
    
    
    
    ) by amines, allowing for the creation of
    
    
    -alkylated derivatives or secondary amine linkages.

This guide provides validated protocols for both pathways, ensuring researchers can selectively target the desired functionality without cross-reactivity.

PropertySpecification
CAS Number 31654-38-3 (Analogous/Generic)
Formula

Mol.[1][2][3][4][5] Weight 252.11 g/mol
Reactive Sites 1x Carboxylic Acid (-COOH), 1x Alkyl Bromide (C-Br)
Solubility Soluble in DMF, DMSO, MeOH, DCM; Sparingly soluble in water.

Strategic Reaction Pathways

The choice of protocol depends entirely on which part of the amine molecule you intend to couple.

Figure 1: Decision tree for selecting the appropriate coupling protocol based on the desired chemical outcome.

Protocol A: C-Terminal Amide Coupling

Objective: React the carboxylic acid of this compound with a primary or secondary amine while preserving the


-bromo group.

Mechanism: Activation of the carboxylic acid using HATU or EDC, followed by aminolysis. Critical Control: The


-bromo group is sensitive to strong bases and heat (risk of elimination to acrylamide or hydrolysis). Use mild non-nucleophilic bases (DIPEA) and controlled temperatures.
Materials
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: Primary/Secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) [Preferred for speed and yield] OR EDC.HCl / HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Workflow
  • Activation:

    • Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

    • Add HATU (1.1 mmol, 418 mg).

    • Immediately add DIPEA (2.0 mmol, 348 µL).

    • Stir for 5 minutes at

      
       (ice bath). The solution should turn slightly yellow.
      
  • Coupling:

    • Add the Amine Partner (1.1 mmol) dropwise.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–4 hours.

  • Monitoring (QC):

    • Check via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Success Criteria: Disappearance of the starting acid (

      
       250.1) and appearance of the amide mass.
      
  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid (2 x 20 mL) – Removes unreacted amine/DIPEA.

      • Sat.

        
         (2 x 20 mL) – Removes unreacted acid/HOBt.
        
      • Brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Figure 2: Workflow for HATU-mediated amide coupling.

Protocol B: Nucleophilic Substitution (N-Alkylation)

Objective: Displace the bromine atom with an amine to form a secondary amine linkage (N-alkylated glycine derivative).

Mechanism:


 Nucleophilic Substitution.
Critical Control:  Requires a polar aprotic solvent to stabilize the transition state. Avoid steric bulk in the amine partner if possible.
Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary Amine (excess, 2.0 - 5.0 equiv) OR Amine (1.1 equiv) + Non-nucleophilic base (

    
     or TEA).
    
  • Solvent: THF or Acetonitrile (ACN).

  • Catalyst (Optional): KI (0.1 equiv) – Accelerates reaction via Finkelstein (in situ iodide formation).

Step-by-Step Workflow
  • Preparation:

    • Dissolve this compound (1.0 mmol) in ACN (10 mL).

    • Add Potassium Carbonate (

      
      , 2.0 mmol) if using a salt form of the amine.
      
  • Reaction:

    • Add the Amine Nucleophile (1.5 – 2.0 mmol).

    • Optional: Add catalytic Potassium Iodide (KI, 15 mg).

    • Heat to

      
       for 6–12 hours.
      
    • Note: If the amine is volatile (e.g., methylamine), use a sealed tube.

  • Monitoring:

    • Monitor for the disappearance of the bromide starting material.

    • Caution: LC-MS may show the hydrolyzed byproduct (OH replacing Br) if water is present. Ensure anhydrous conditions.

  • Workup:

    • Filter off the inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (DCM:MeOH gradient).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Hydrolysis of Active EsterEnsure DMF is anhydrous; reduce exposure to air.
Racemization Over-activation / High BaseUse DIPEA instead of TEA; keep activation time <5 min before adding amine.
No Reaction (Protocol B) Steric HindranceAdd KI catalyst; switch solvent to DMSO; increase temp to

.
Byproduct: Elimination High Temp + Strong BaseIn Protocol B, avoid strong bases like NaH; keep temp

to prevent acrylamide formation.

References

  • General Peptide Coupling Strategies

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Reaction of

    
    -Haloamides with Amines: 
    
    • Vertex AI Search Result 1.
  • Synthesis of Norvaline Derivatives

    • Benchchem Applic
    • (General reference for Norvaline handling).

  • Nucleophilic Substitution Protocols

    • Chemistry LibreTexts: Reactions of Alkyl Halides with Amines.

Sources

Scalable synthesis methods for N-(2-Bromopropionyl)-DL-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N-(2-Bromopropionyl)-DL-norvaline

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS 7154-28-1), a critical intermediate in the development of peptidomimetics and protease inhibitors. The method utilizes a modified Schotten-Baumann acylation strategy, optimized for industrial scalability, cost-efficiency, and minimal environmental impact. Unlike anhydrous methods requiring expensive organic bases and dry solvents, this biphasic aqueous protocol leverages controlled pH conditions to ensure high yield (>85%) and purity (>98%) without chromatographic purification.

Chemical Strategy & Rationale

The core transformation involves the N-acylation of the free amino acid, DL-norvaline, with 2-bromopropionyl bromide.

  • Reaction Class: Nucleophilic Acyl Substitution.[1]

  • Mechanism: The amine group of norvaline attacks the carbonyl carbon of the acid bromide. The base neutralizes the HBr byproduct, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

  • Selectivity Challenge: The primary challenge is the competitive hydrolysis of the highly reactive 2-bromopropionyl bromide by water. This is mitigated by maintaining a low temperature (0–5 °C) and a precise pH window (10–11), which favors aminolysis over hydrolysis.

Reaction Scheme:

ReactionScheme Norvaline DL-Norvaline (C5H11NO2) Intermediate Tetrahedral Intermediate Norvaline->Intermediate + Base Bromide 2-Bromopropionyl Bromide Bromide->Intermediate Base NaOH / Na2CO3 (aq) Product N-(2-Bromopropionyl)- DL-norvaline Intermediate->Product - HBr Byproducts NaBr + H2O Intermediate->Byproducts

Figure 1: Reaction pathway for the Schotten-Baumann acylation of DL-Norvaline.

Process Safety Assessment

  • 2-Bromopropionyl Bromide: Potent lachrymator and corrosive. Causes severe skin burns. Handle only in a functioning fume hood. Hydrolyzes rapidly to release HBr gas.

  • This compound: Potential alkylating agent. Avoid skin contact.[2]

  • Exotherm Control: The reaction is exothermic. Failure to control temperature (<10 °C) can lead to runaway hydrolysis and violent boiling of the solvent.

Protocol: Scalable Aqueous Synthesis

This protocol is designed for a 100 mmol scale but is linearly scalable to kilogram quantities.

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
DL-Norvaline 117.151.011.72 gSubstrate
2-Bromopropionyl Bromide 215.871.123.75 g (~12.0 mL)Acylating Agent
Sodium Hydroxide (2M) 40.00~2.2~110 mLBase (pH control)
Water (Deionized) 18.02N/A100 mLSolvent
Dichloromethane (DCM) 84.93N/A50 mLCo-solvent (Optional)
Hydrochloric Acid (6M) 36.46N/AAs neededAcidification
Step-by-Step Methodology

1. Dissolution & pH Adjustment:

  • In a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer, thermometer, and pH probe, suspend 11.72 g of DL-norvaline in 50 mL of DI water .

  • Cool the suspension to 0–5 °C using an ice/salt bath.

  • Slowly add 2M NaOH (approx. 50 mL) until the norvaline dissolves completely and the pH reaches 10.5–11.0 . Note: The solution is now the sodium salt of norvaline.

2. Acylation (The Critical Step):

  • Setup: Place 23.75 g of 2-bromopropionyl bromide in a pressure-equalizing addition funnel.

  • Addition: Dropwise add the acid bromide to the stirred norvaline solution over 45–60 minutes .

  • Simultaneous Base Addition: Concurrently, add 2M NaOH via a separate addition funnel (or automated dosing pump) to maintain the pH between 10.0 and 11.0 .

    • Critical Control Point: Do not let pH exceed 11.5 (risk of racemization or bromide hydrolysis) or drop below 9.0 (risk of incomplete reaction).

    • Temperature: Maintain internal temperature < 5 °C.

3. Post-Reaction Stirring:

  • Once addition is complete, allow the reaction to stir at 0–5 °C for 1 hour , then remove the ice bath and stir at room temperature for an additional 1 hour .

  • Check reaction completion via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin). The starting amino acid spot should disappear.

4. Workup & Isolation:

  • Extraction (Impurity Removal): Wash the basic reaction mixture (pH ~10) with DCM (2 x 30 mL) to remove unreacted acid bromide or neutral impurities. Discard the organic (DCM) layer.

  • Acidification: Cool the aqueous layer back to 0–5 °C . Slowly acidify with 6M HCl to pH 1–2 .

    • Observation: The product, this compound, will precipitate as a white solid or form a heavy oil that crystallizes upon scratching/seeding.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the cake with ice-cold water (2 x 20 mL) to remove residual salts.

5. Purification (Crystallization):

  • Recrystallize the crude solid from Ethyl Acetate/Hexane or Water/Ethanol .

  • Dissolve in minimum hot ethyl acetate, filter hot (if needed), and slowly add hexane until turbid. Cool to 4 °C overnight.

  • Yield Expectation: 21.0 – 23.5 g (85–95%).

Process Workflow Diagram

ProcessFlow Start Start: DL-Norvaline + Water Dissolve Dissolution: Add NaOH to pH 11 Temp < 5°C Start->Dissolve Reaction Reaction: Simultaneous addn of Acid Bromide + NaOH Dissolve->Reaction Check QC Check: TLC / pH monitoring Reaction->Check Check->Reaction Incomplete Wash Wash: Extract with DCM (Discard Organic) Check->Wash Complete Acidify Precipitation: Acidify to pH 1-2 with HCl Wash->Acidify Filter Isolation: Filtration & Washing Acidify->Filter Recryst Purification: Recrystallize (EtOAc/Hexane) Filter->Recryst

Figure 2: Step-by-step workflow for the scalable synthesis and isolation.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected parameters.

  • Appearance: White crystalline solid.

  • Melting Point: Expected range 108–112 °C (typical for N-acyl norvaline derivatives).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.5 (s, 1H, -COOH )

    • δ 8.3 (d, 1H, -NH -)

    • δ 4.5 (q, 1H, -CH (Br)-)

    • δ 4.2 (m, 1H, α-CH of norvaline)

    • δ 1.7 (d, 3H, -CH(Br)CH3 )

    • δ 1.3-1.6 (m, 4H, -CH2 CH2 -)

    • δ 0.9 (t, 3H, -CH2CH3 )

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid BromideEnsure Temp < 5°C; Increase addition rate slightly; Ensure reagents are dry.
Oiling Out Product too soluble / ImpureSeed with pure crystal; Cool to -10°C; Use slow acidification.
Racemization pH too high (>12)Strictly monitor pH; Do not overshoot NaOH addition.
Sticky Solid Residual Solvent/AcidDry thoroughly in vacuum oven at 40°C; Recrystallize.

References

  • Schotten, C. (1884).[3][4] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[3][4] Link[3][4]

  • Baumann, E. (1886).[3][4] "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern". Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.[4] Link[4]

  • Organic Syntheses. "Isobutyramide" (General Schotten-Baumann Protocol). Org.[1][3][4] Synth. 1945, 25,[3] 58. Link

  • PubChem. "this compound (Compound)." National Center for Biotechnology Information. Accessed Feb 15, 2026. Link

  • ChemicalBook. "this compound Properties and Suppliers." Accessed Feb 15, 2026. Link

Sources

Application of N-(2-Bromopropionyl)-DL-norvaline in enzyme inhibition studies

[1][2][3]

123

Abstract & Introduction

This compound is a specialized biochemical reagent used primarily to study the active site geometry and catalytic mechanism of proteolytic enzymes.[1][2][3] Structurally, it consists of a norvaline backbone—a straight-chain hydrophobic amino acid—acylated with a reactive 2-bromopropionyl group.[1][2][3]

This compound functions as an active-site directed irreversible inhibitor (affinity label).[1][2][3] The norvaline side chain directs the molecule to hydrophobic binding pockets (specifically the S2 subsite of cysteine proteases), while the electrophilic bromopropionyl "warhead" alkylates nucleophilic residues (typically Cysteine or Histidine) within the active site.[1]

Key Applications
  • Kinetic Characterization: Determination of inactivation rate constants (

    
    ) and dissociation constants (
    
    
    ) for cysteine proteases (Papain, Ficin, Bromelain, Cathepsin B/L).
  • Active Site Mapping: Identification of catalytic residues via covalent modification and subsequent mass spectrometry analysis.[1][2][3]

  • Substrate Specificity Profiling: Probing the tolerance of the S2 subsite for linear hydrophobic chains (Norvaline vs. Leucine/Phenylalanine).

Mechanism of Action (MOA)[1]

The inhibition mechanism follows a two-step kinetic affinity labeling model.[1][2][3]

  • Reversible Binding: The inhibitor (

    
    ) binds reversibly to the enzyme (
    
    
    ) to form a non-covalent Michaelis-type complex (
    
    
    ).[1][2][3] The norvaline side chain occupies the hydrophobic S2 pocket.[1][3]
  • Irreversible Alkylation: The active site nucleophile (Enzyme-SH) attacks the

    
    -carbon of the bromopropionyl group, displacing the bromide ion (
    
    
    ) and forming a stable thioether bond.[1][2][3]

Reaction Scheme:

Pathway Visualization

The following diagram illustrates the molecular mechanism of inhibition for a cysteine protease (e.g., Papain).

InhibitionMechanismEnzymeFree Enzyme(Active Site Cys-SH)ComplexMichaelis Complex(E·I)Enzyme->ComplexBinding (Kd)InhibitorInhibitor(N-(2-Bromopropionyl)-Nva)Inhibitor->ComplexInactivatedAlkylated Enzyme(Thioether Adduct)Complex->InactivatedAlkylation (k_inact)LeavingGroupBromide (Br-)Complex->LeavingGroup

Figure 1: Mechanism of Cysteine Protease Alkylation by this compound.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Safety Note: This compound is an alkylating agent.[1][2][3] Handle with extreme care in a fume hood. Wear nitrile gloves and eye protection.[1][2][3]

  • Solvent Selection: Dissolve this compound in 100% DMSO or DMF .[1][2][3] Avoid protic solvents (ethanol/methanol) for long-term storage to prevent solvolysis of the bromide.[1][2][3]

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW ≈ 266.13 g/mol .[1][2][3] Dissolve 13.3 mg in 1 mL DMSO.

  • Storage: Aliquot into amber vials and store at -20°C . Stable for 6 months.

Protocol B: Kinetic Inactivation Assay ( )

This protocol determines the second-order rate constant of inactivation, a measure of inhibitor potency.[1]

Materials:

  • Enzyme: Papain (purified, activated with DTT/Cysteine) or Cathepsin B.[1][2][3]

  • Substrate: Chromogenic substrate (e.g., Z-Phe-Arg-pNA) specific to the protease.[1][2][3]

  • Buffer: 50 mM Phosphate Buffer, pH 6.5, 1 mM EDTA, 2 mM DTT (Activation buffer). Note: Keep DTT concentration low during inhibition phase to prevent scavenging of the inhibitor.[2]

Workflow:

  • Activation: Incubate enzyme in buffer + DTT for 15 mins at 25°C to ensure active site thiol is reduced.

  • Incubation (Inhibition Phase):

    • Prepare 5 reaction tubes.

    • Add Enzyme (final conc. 10–50 nM) to varying concentrations of Inhibitor (e.g., 0, 10, 50, 100, 200, 500 µM).

    • Incubate at 25°C.

  • Sampling: At specific time points (

    
     = 0, 2, 5, 10, 20 min), withdraw an aliquot (
    
    
    ) from the incubation mixture.
  • Activity Measurement:

    • Immediately dilute the aliquot into a cuvette containing a large excess of Substrate (100 µM) in assay buffer.

    • Measure the initial velocity (

      
      ) of substrate hydrolysis at 405 nm (release of p-nitroaniline).
      
  • Data Processing:

    • Plot

      
       vs. Time for each inhibitor concentration.[1][2][3] The slope represents the observed pseudo-first-order rate constant, 
      
      
      .[1][3]

AssayWorkflowStep11. Enzyme Activation(Reduce Cys-SH with DTT)Step22. IncubationMix Enzyme + Inhibitor(Var. Conc.)Step1->Step2Step33. Time-Point Sampling(0, 2, 5, 10, 20 min)Step2->Step3Step44. Residual Activity Assay(Dilute into Substrate)Step3->Step4Step55. Data Analysis(Calculate k_inact, K_I)Step4->Step5

Figure 2: Kinetic Inactivation Workflow.

Protocol C: Data Analysis

To calculate the kinetic parameters, use the Kitz & Wilson method (for irreversible inhibitors):

  • Calculate

    
    :  From the plot of 
    
    
    vs. Time, extract the slope for each
    
    
    .
    
    
    [1][2][3]
  • Double Reciprocal Plot: Plot

    
     vs. 
    
    
    .
    
    
    [1][2][3]
  • Extract Parameters:

    • y-intercept:

      
       (Maximal inactivation rate).[1][2][3]
      
    • x-intercept:

      
       (Affinity constant).[1][2][3]
      

Data Presentation & Interpretation

Expected Results Table
ParameterDefinitionTypical Range (Cysteine Proteases)Interpretation

Dissociation Constant10 µM – 5 mMLower value = Higher affinity of Norvaline side chain for S2 pocket.[1][2][3]

Inactivation Rate0.01 – 1.0 min⁻¹Speed of alkylation bond formation.[1][2][3]

Second-Order Rate Constant100 – 10,000 M⁻¹s⁻¹Overall potency efficiency.[1][2][3]
Specificity Notes
  • Norvaline (Nva) vs. Valine: Norvaline is a linear isomer of Valine.[1][2][3] Enzymes with "tunnel-like" hydrophobic pockets often prefer Norvaline over the branched Valine.[1][2][3]

  • Stereochemistry: The DL mixture implies a racemic mixture.[1][2][3] Typically, the L-isomer is the active inhibitor for biological enzymes.[2][3] The D-isomer may bind weakly or not at all.[1][2][3]

    • Correction Factor: If using DL-norvaline, assume the effective concentration of the active L-inhibitor is 50% of the total concentration, provided the D-isomer does not competitively inhibit the L-isomer's binding.[2][3]

References

  • Lowe, G. (1976).[1][2][3] The Cysteine Proteinases. Tetrahedron, 32(3), 291-302.[1][3] Link[1][2][3]

    • Foundational text on the mechanism of haloacetyl amino acids inhibiting papain-like enzymes.
  • Shaw, E. (1990).[1][2][3] Cysteinyl proteinases and their selective inactivation. Advances in Enzymology and Related Areas of Molecular Biology, 63, 271-347.[1] Link[1][2][3]

    • Comprehensive review of affinity labeling reagents, including alpha-halo carbonyls.
  • Fersht, A. (1999).[1][2][3] Structure and Mechanism in Protein Science. W.H. Freeman.[1][2][3]

    • Standard reference for Kitz & Wilson kinetic analysis (

      
      ).[1][2][3]
      
  • Sigma-Aldrich/Merck. (2024).[1][2][3] Product Specification: this compound. Link

    • Source for physical properties and handling data.[1][2][3]

Disclaimer: This protocol is for research use only. This compound is a potent alkylating agent; users must adhere to local chemical safety regulations.[1][2][3]

Troubleshooting & Optimization

Improving reaction yields when using N-(2-Bromopropionyl)-DL-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Bromopropionyl)-DL-norvaline

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. We will address common challenges in achieving high reaction yields and purity, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Enhancing Reaction Outcomes

This section addresses the most frequent and critical issues encountered during amide bond formation using this compound.

Q1: My reaction yield is critically low or the reaction has failed entirely. What are the primary causes and how do I fix it?

Low or no yield is the most common issue, typically stemming from one of four areas: inefficient carboxyl activation, incorrect stoichiometry, poor solubility, or reagent degradation.

A1: Systematic Troubleshooting for Low Yield

  • Inefficient Carboxyl Group Activation: The carboxylic acid of this compound must be converted into a more reactive species to be attacked by an amine. If this activation is slow or incomplete, the reaction will stall.

    • Causality: Standard amide coupling reagents are required for this activation.[1] The choice of reagent is critical and substrate-dependent. Highly reactive uronium or phosphonium salts (HATU, HBTU, PyBOP) are often superior for hindered or electron-deficient amines compared to carbodiimides like EDC.[2][3][4]

    • Solution:

      • Screen Coupling Reagents: If using EDC/HOBt with low success, switch to a more potent reagent like HATU or COMU.[4][5] COMU is a particularly good choice as its byproducts are water-soluble, simplifying purification, and it is not explosive like some benzotriazole-based reagents.[5][6]

      • Optimize Stoichiometry: Ensure you are using a slight excess of the coupling reagent (typically 1.1-1.5 equivalents).[2]

  • Suboptimal Base Selection and Stoichiometry: A base is required to neutralize the acid generated during the reaction and to ensure the amine nucleophile remains deprotonated and reactive.

    • Causality: Using a nucleophilic base (e.g., an amine with N-H bonds) can lead to competitive acylation of the base itself.[7] An insufficient amount of base will result in the protonation of the amine starting material, rendering it non-nucleophilic.[8]

    • Solution:

      • Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N).[4]

      • Typically, 2.0-3.0 equivalents of base are required: one equivalent to neutralize the acid generated from the coupling reagent, and at least one to ensure the amine substrate is deprotonated.

  • Poor Solubility of Reactants: If any of the reactants are not fully dissolved, the reaction becomes diffusion-limited, leading to slow rates and incomplete conversion.[4]

    • Solution: Perform a solvent screen. While Dichloromethane (DCM) is common, aprotic polar solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are often superior for dissolving complex organic molecules.[4][9]

  • Reagent Purity and Moisture: this compound and coupling reagents can be sensitive to moisture.

    • Causality: Water can hydrolyze the activated ester intermediate back to the carboxylic acid, effectively killing the reaction.[8]

    • Solution: Use anhydrous solvents. Dry glassware thoroughly before use. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon), especially when using highly sensitive phosphonium or uronium salt coupling reagents.[2]

Q2: I've isolated my product, but it's contaminated with significant side products. What are they and how can I prevent them?

Side product formation is often a result of competing reaction pathways or the degradation of intermediates. The unique structure of this compound presents specific challenges.

A2: Minimizing Common Side Products

  • N-Acylurea Formation: This is a classic side product when using carbodiimide coupling reagents like EDC or DCC.

    • Causality: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, consuming your starting material.[9]

    • Solution: Always use an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides.[1] These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more selective in reacting with the desired amine.[1]

  • Racemization: The chiral center at the α-carbon of the norvaline moiety is susceptible to epimerization under certain conditions.

    • Causality: Overly basic conditions or highly reactive intermediates can lead to deprotonation and re-protonation of the α-carbon, scrambling the stereochemistry.

    • Solution:

      • The use of additives like HOBt and particularly HOAt is known to suppress racemization.[1][3]

      • Avoid excessive amounts of base or prolonged reaction times at elevated temperatures.

  • Attack at the α-Bromo Position: The C-Br bond is an electrophilic site that can compete with the activated carboxyl group for the amine nucleophile.

    • Causality: This is an intermolecular SN2 reaction. It becomes more probable if the activation of the carboxyl group is slow, giving the amine time to react at the alternative site.

    • Solution:

      • Ensure rapid and efficient carboxyl activation by using a high-quality coupling reagent at the correct stoichiometry.

      • Consider a two-step process: pre-activate the this compound with the coupling reagent and base for 15-30 minutes before adding the amine nucleophile.[4] This ensures a high concentration of the activated species, favoring the desired reaction pathway.

Workflow & Decision Making Diagrams

To assist in experimental design and troubleshooting, the following diagrams illustrate key processes.

TroubleshootingWorkflow Troubleshooting Low Reaction Yields start Low Yield or Reaction Failure check_activation Is Carboxyl Activation Efficient? start->check_activation check_base Is Base Correct? check_activation->check_base Yes sol_activation Switch to HATU/COMU. Optimize Reagent Stoichiometry (1.2 eq). check_activation->sol_activation No check_solubility Are Reactants Soluble? check_base->check_solubility Yes sol_base Use Non-nucleophilic Base (DIPEA). Use 2-3 eq. check_base->sol_base No check_conditions Are Conditions Anhydrous? check_solubility->check_conditions Yes sol_solubility Screen Solvents: DMF, NMP, DMSO. check_solubility->sol_solubility No sol_conditions Use Anhydrous Solvents. Run under N2/Ar atmosphere. check_conditions->sol_conditions No success Improved Yield check_conditions->success Yes sol_activation->success sol_base->success sol_solubility->success sol_conditions->success

Caption: Troubleshooting decision tree for low reaction yields.

ReactionPathways Key Reaction Pathways and Side Reactions cluster_reactants Reactants Reactant This compound + Amine (R-NH2) Activated Activated Intermediate (e.g., O-Acylisourea) Reactant->Activated + Reagents Side_SN2 Side Product: SN2 at C-Br Reactant->Side_SN2 Slow Activation + R-NH2 Reagents Coupling Reagent (e.g., EDC) + Base (e.g., DIPEA) Product Desired Amide Product Activated->Product + R-NH2 Side_N_Acylurea Side Product: N-Acylurea Activated->Side_N_Acylurea Rearrangement (No HOBt)

Caption: Desired reaction pathway versus common side reactions.

Experimental Protocols & Data

General Protocol for Amide Coupling

This protocol provides a robust starting point for your experiments. Optimization may be required based on your specific amine substrate.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (or another suitable solvent).

  • Activation: Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution.[4]

  • Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or consistency as the carboxylic acid is activated.[4]

  • Coupling: Add the amine component (1.1 eq), either neat or dissolved in a minimal amount of the reaction solvent, to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[4]

  • Workup: Quench the reaction by adding water or saturated ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Data Tables for Quick Reference

Table 1: Coupling Reagent Selection Guide

Coupling ReagentAdditiveStrengthsCommon Issues
EDC / DCCHOBt / HOAtCost-effective, common.[2]N-acylurea formation, lower reactivity for hindered substrates.[9]
HBTU / HATUNoneHigh reactivity, fast reactions.[3]Potentially explosive, costlier.[5]
COMUNoneHigh reactivity, non-explosive, water-soluble byproducts.[5][6]Higher cost.
T3PNoneGood for preventing racemization, moderate cost.[2]Can require specific solvent conditions (e.g., ethyl acetate).

Table 2: Recommended Solvent and Base Combinations

SolventRecommended BaseNotes
Dichloromethane (DCM)DIPEA, Et₃NGood for many substrates, but solubility can be an issue.[9]
Dimethylformamide (DMF)DIPEAExcellent solvating power, but higher boiling point.[4]
Acetonitrile (ACN)DIPEA, Et₃NGood alternative to DCM/DMF, easier to remove.[9]
Tetrahydrofuran (THF)DIPEAUseful for specific applications, ensure it's anhydrous.[4]

Frequently Asked Questions (FAQs)

  • Q: What are the optimal storage and handling conditions for this compound?

    • A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and moisture.[10] For long-term storage, refrigeration is recommended.

  • Q: What analytical techniques are best for monitoring reaction progress?

    • A: A combination of TLC and LC-MS is ideal. TLC provides a quick, qualitative assessment of the consumption of starting materials. LC-MS gives more definitive information on the mass of the product and the presence of side products, confirming reaction success.[4] For detailed kinetic analysis or structural elucidation of intermediates, NMR reaction monitoring can be a powerful tool.[11]

  • Q: Can I use a primary or secondary amine as the base?

    • A: No. Primary and secondary amines are nucleophilic and will compete with your substrate to react with the activated this compound, leading to a complex mixture of amide side products.[7] Always use a tertiary amine like DIPEA or Et₃N.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 15, 2026.
  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?. Retrieved February 15, 2026.
  • Albericio, F., et al. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 27(5), 982-992. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021). Why did my amide synthesis does not work?. Retrieved February 15, 2026, from [Link]

  • Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11492. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved February 15, 2026.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved February 15, 2026, from [Link]

Sources

Preventing hydrolysis of N-(2-Bromopropionyl)-DL-norvaline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of N-(2-Bromopropionyl)-DL-norvaline

Introduction: The "Double-Threat" Stability Profile

Researchers handling This compound often misdiagnose its degradation.[1] While the amide backbone is relatively robust, the


-bromo group  is highly electrophilic and susceptible to rapid nucleophilic attack (

) by water or hydroxide ions.

This guide treats the molecule not just as a stable reagent, but as a reactive intermediate . Your goal is to suppress the entropy-driven displacement of the bromine atom while maintaining the integrity of the norvaline backbone.

Part 1: Critical Storage & Preparation (The Pre-Experiment Phase)

Q: How should I store the solid compound to prevent shelf-degradation?

A: Moisture and light are the primary enemies. The C-Br bond is photosensitive, and atmospheric moisture can initiate solid-state hydrolysis.[1]

  • Protocol: Store at -20°C in a desiccator.

  • Container: Amber glass vial (UV protection) with a PTFE-lined cap.[1]

  • Why? The

    
    -bromo carbonyl motif can undergo slow elimination or hydrolysis even in solid state if trace moisture creates a localized acidic environment (formation of HBr auto-catalyzes further degradation).[1]
    
Q: What is the best solvent strategy for stock solutions?

A: Avoid pure aqueous solutions for storage. Use a "Just-in-Time" dilution method.[1]

  • Recommended Stock Solvent: Anhydrous Acetonitrile (MeCN) or DMF .

    • Note: DMSO is risky. While often used, DMSO is nucleophilic and can oxidize alkyl halides (Swern-like mechanisms) or facilitate rapid

      
       reactions upon long-term storage [1].[1]
      
  • Working Solution: Dilute the organic stock into the aqueous buffer immediately before use.

Solvent Compatibility Matrix:

Solvent SystemCompatibilityRisk FactorMechanism of Failure
Water (pH 7.0) LowHighRapid

hydrolysis of Br -> OH
Water (pH 4.0) ModerateLowAcid suppresses

concentration
Acetonitrile HighNoneInert to alkyl bromide
Methanol/Ethanol LowModerateSolvolysis (formation of ether)
Tris Buffer CRITICAL FAILURE ExtremeAmine alkylation (Tris attacks Br)
Phosphate/Citrate HighLowNon-nucleophilic buffering

Part 2: Solution Stability & pH Management

Q: Why does my solution turn acidic over time?

A: This is the hallmark of


-bromo hydrolysis .[1]
As water attacks the alpha-carbon, it displaces the bromide ion (

), which pairs with a proton to form hydrobromic acid (

).
  • Diagnostic: A pH drop from 7.0 to 5.5 indicates significant degradation.

  • Reaction:

    
    [1]
    
Q: What is the optimal pH window for experiments?

A: Maintain pH 3.0 – 6.0 .

  • The Logic:

    • pH > 7.5: The concentration of hydroxide ions (

      
      ) increases, exponentially accelerating the 
      
      
      
      displacement of bromine [2].
    • pH < 2.0: Strong acid may eventually threaten the amide bond (though this is slow).

    • Sweet Spot: pH 4.5 (e.g., Acetate or Citrate buffer) minimizes

      
       nucleophilicity while preserving amide stability.[1]
      
Q: Which buffers must I strictly avoid?

A: Never use buffers containing primary or secondary amines .

  • Banned Buffers: Tris, Glycine, MOPS (free amine form).

  • Reason: The nitrogen atom in Tris is a better nucleophile than water. It will attack the

    
    -bromo group, permanently alkylating your buffer and destroying your reagent.
    
  • Safe Alternatives: Phosphate (PBS), Citrate, HEPES (sterically hindered, less reactive), or MES.

Part 3: Troubleshooting & Diagnostics

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

HydrolysisPathways Compound N-(2-Bromopropionyl) -DL-norvaline Hydrolysis_Br Alpha-Hydroxy Derivative (Useless) Compound->Hydrolysis_Br Fast (pH > 7) Alkylation Alkylated Buffer Adduct (Dead End) Compound->Alkylation Rapid (Irreversible) Hydrolysis_Amide Free Norvaline + 2-Bromopropionic Acid Compound->Hydrolysis_Amide Slow (Extreme pH) Water H2O / OH- Water->Hydrolysis_Br Amine Amine Buffer (e.g., Tris) Amine->Alkylation

Figure 1: Mechanistic pathways of degradation.[2] Note that bromide displacement (Red arrows) is kinetically faster than amide cleavage (Green arrow) under standard conditions.[1]

Diagnostic Workflow: "Is my Reagent Dead?"

If you suspect degradation, do not rely on UV absorbance alone (the chromophore changes minimally). Use this logic flow:

  • Check pH: Has it dropped significantly?

    • Yes: Hydrolysis of Br has occurred (HBr release).

  • Silver Nitrate Test (Qualitative): Add a drop of

    
     to an aliquot.
    
    • Immediate Heavy Precipitate: High levels of free

      
       indicating degradation.[1]
      
    • Clear/Slight Haze: Intact alkyl bromide (covalent Br does not precipitate Ag).

  • LC-MS Analysis:

    • Look for Mass Shift: -62 Da (Loss of HBr + Addition of H2O) is incorrect; look for -64 Da shift (Br [79] replaced by OH [17]).

    • Actually: The shift is

      
      .[1]
      
    • Target Mass: Parent Ion (Br isotope pattern 1:1)

      
       Single peak (OH derivative).
      

Summary of Operational Protocols

ParameterRecommendationScientific Rationale
Temperature Keep on ice (4°C) during use.Reduces kinetic energy available for

activation.
Time Use within 4 hours of aqueous dilution.Hydrolysis is time-dependent pseudo-first-order kinetics.[1]
Co-Solvent 10-20% Acetonitrile.[1]Disrupts the hydration shell around the electrophile.
Light Low ambient light.Prevents radical-mediated debromination.[1]

References

  • NIST Chemistry WebBook. "DL-Norvaline & Derivatives: Stability Data."[1] National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. "N-(2-Bromopropionyl) amino acids - Reactivity Profile." National Center for Biotechnology Information. [Link][1]

Sources

Technical Support Center: N-(2-Bromopropionyl)-DL-norvaline Reactivity Guide

[1][2]

Topic: Troubleshooting Low Reactivity in Nucleophilic Substitution (

Document ID:Date:Audience:12

Executive Summary & Molecule Profile[1]

The Issue: Users frequently report sluggish reaction rates or incomplete conversion when utilizing N-(2-Bromopropionyl)-DL-norvaline (and its esters) as an electrophile in coupling reactions.[1][2]

The Molecule:

  • Core Structure: An

    
    -bromo amide derivative of the amino acid Norvaline.[1]
    
  • Key Reactivity Site: The secondary carbon attached to the bromine (C-Br).

  • Primary Application: Synthesis of ACE inhibitors (e.g., Perindopril intermediates) via

    
     displacement with amines.[1]
    

Root Cause Analysis: The "low reactivity" is rarely intrinsic inertness but rather a combination of three factors:

  • Steric Hindrance: The electrophilic site is a secondary halide, significantly slower than primary halides due to steric crowding.

  • The "Salt Trap" (Critical): If using the free acid form, amine nucleophiles will deprotonate the carboxylic acid rather than attack the bromide, killing the reaction.

  • Leaving Group Quality: Bromide is a good leaving group, but often insufficient for sterically hindered secondary centers without activation.[1]

Diagnostic Workflow (Interactive Guide)

Before altering reaction parameters, identify the bottleneck using this logic flow.

TroubleshootingFlowStartSTART: Reactivity IssueCheckForm1. Are you using the Free Acid or Ester?Start->CheckFormFreeAcidFree Acid (-COOH)CheckForm->FreeAcidEsterEster (-COOMe/Et)CheckForm->EsterSaltTrapSTOP: Salt Trap Identified.Amine nucleophile is protonatedby COOH. No reaction occurs.FreeAcid->SaltTrapCheckSolvent2. Check Solvent SystemEster->CheckSolventFixAcidSOLUTION: Esterify COOHor use 2+ eq. strong inorganic base.SaltTrap->FixAcidProticProtic (EtOH, MeOH)CheckSolvent->ProticAproticPolar Aprotic(DMF, DMSO, MeCN)CheckSolvent->AproticSolvationISSUE: H-bonding solvatesNucleophile, reducing energy.Protic->SolvationCheckCat3. Activation StrategyAprotic->CheckCatDirectDirect DisplacementCheckCat->DirectFinkelsteinCatalytic Iodide (NaI)CheckCat->FinkelsteinOptimizationApply Finkelstein Conditions(See Protocol A)Direct->OptimizationCheck Purity/NMRCheck Purity/NMRFinkelstein->Check Purity/NMR

Figure 1: Diagnostic decision tree for isolating the cause of low reactivity.

Technical Solutions & Protocols

Protocol A: The Finkelstein Activation (Catalytic Iodide)

Why it works: Secondary bromides are sluggish.[1] Replacing the Bromide (Br) with Iodide (I) in situ creates a much more reactive electrophile (C-I bond is weaker and longer).[1] This is the "Finkelstein Reaction" principle applied as catalysis.[1]

Mechanism:

  • Add catalytic Sodium Iodide (NaI).[1]

  • 
     displaces 
    
    
    (fast equilibrium).[1][2]
  • Nucleophile attacks the transient Alkyl-Iodide (fast irreversible step).[1]

The Protocol:

Parameter Recommendation Rationale

| Catalyst | Potassium Iodide (KI) or Sodium Iodide (NaI) | 0.1 – 0.5 equivalents.[1][2] Soluble source of

SolventAcetoneDMF/MeCN1Temperature1Stoichiometry1
Protocol B: Solvent Engineering ( Optimization)

The Physics: In protic solvents (Ethanol, Water), the nucleophile is "caged" by hydrogen bonds, lowering its ground state energy and increasing the activation energy (

Polar Aprotic

Solvent Selection Table: | Solvent | Dielectric Constant (

DMFExcellent12DMSOExcellent1AcetonitrileGood1EthanolPoor12THFModerate1

The "Salt Trap" (Crucial for Free Acid Users)

If you are using This compound (Free Acid) directly with an amine nucleophile, the reaction will fail.[1][2]

The Chemistry:

12
  • Acid-Base Reaction (Fast): The amine deprotonates the carboxylic acid.[1]

  • Dead End: The amine becomes an ammonium cation (

    
    ), which has no lone pair and is not nucleophilic .[1] The carboxylate anion (
    
    
    ) is electronically repulsive to the incoming nucleophile.[1]

The Fix:

  • Option 1 (Recommended): Convert the acid to a Methyl or Ethyl ester before the substitution step.

  • Option 2 (Workaround): Use a non-nucleophilic base (e.g., DIPEA or

    
    ) to neutralize the acid first, but be warned: the resulting carboxylate anion may act as a competing nucleophile, leading to polymerization or dimerization.
    

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed this up? A: Yes. The reaction at the secondary bromide center is sterically hindered. Microwave heating (100°C - 120°C for 10-30 mins in MeCN) is highly effective.[1][2] Ensure your vessel is pressure-rated, as HBr generation can increase pressure if not scavenged.[1]

Q2: My product yield is low, and I see a "vinyl" side product. What is it? A: You are observing Elimination (E2) .[1][3]

  • Cause: The base is too strong or the temperature is too high. The proton on the

    
    -carbon (next to the carbonyl) is acidic. A strong base removes it, kicking out the bromide to form the 
    
    
    -unsaturated amide (acrylamide derivative).
  • Solution: Switch to a "softer" base (e.g.,

    
     or 
    
    
    ) instead of strong alkoxides or hydrides.[1][2] Lower the temperature.

Q3: Why is the solution turning dark brown/purple? A: This indicates Iodine (

1
  • Cause: Oxidation of iodide (if using KI/NaI) or light sensitivity.[1]

  • Impact: Usually harmless to the reaction but indicates you might need to add a reducing agent (like Sodium Thiosulfate) during the workup to remove the color.

Visualizing the Activation Mechanism

The following diagram illustrates how the Finkelstein catalyst lowers the activation energy barrier.

MechanismSubstrateN-(2-Bromopropionyl)-Norvaline (Br)IntermediateReactive Intermediate(Alkyl-Iodide)Substrate->IntermediateFast Exchange(Finkelstein)IodideCatalytic I-Iodide->SubstrateAttackProductFinal CoupledProductIntermediate->ProductRapid Substitution(Weak C-I bond)NucleophileAmine Nucleophile(R-NH2)Nucleophile->IntermediateAttack

Figure 2: The Catalytic Iodide Cycle. The intermediate Alkyl-Iodide reacts significantly faster than the starting Alkyl-Bromide.[2]

References

  • Klapars, A., & Buchwald, S. L. (2002).[4] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.[4] [Link]

    • Context: Establishes the foundational principles of halide exchange (Finkelstein) to improve reactivity, applicable to hindered alkyl halides.
  • Eyer, M., et al. (2024).[1][5] A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of

    
    -Bromodifluoroesters and Amides.[1][2][6] The Journal of Organic Chemistry. [Link]
    
    • Context: Validates the use of catalytic iodide to activ

      
      -bromo amides/esters via in situ displacement.[1]
      
  • Context: Provides structural data and synthesis context for Norvaline deriv
  • Streitwieser, A. (2024).[1][5] Solvolytic Displacement Reactions. Chemical Reviews. [Link][1][2]

    • Context: Authoritative source on solvent effects (Dielectric constants) in reactions.

Solving solubility issues with N-(2-Bromopropionyl)-DL-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability Protocols

Ticket ID: #SOL-7154-28-1 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are likely facing precipitation or instability issues with N-(2-Bromopropionyl)-DL-norvaline (CAS: 7154-28-1).[1][2][3]

To solve this, we must first deconstruct the molecule. This compound is not a standard amino acid; it is a hydrophobic, electrophilic intermediate .[2][3]

  • The Hydrophobic Tail: The norvaline side chain (propyl group) combined with the blocking of the amine (via the bromopropionyl group) eliminates the zwitterionic character of the native amino acid.[1][3] This drastically reduces water solubility compared to free Norvaline.[1][2][3]

  • The Reactive Head: The

    
    -bromoamide moiety is an alkylating agent .[1][2] It is chemically designed to react with nucleophiles.[1][2][3] This creates a stability paradox: conditions that improve solubility (high pH, nucleophilic buffers) often accelerate degradation.[1][2][3]
    

Module 1: The Solubility Matrix

Q: Why does it precipitate immediately in water/PBS?

A: The compound exists as a free carboxylic acid with a pKa


 3.5–4.[1]0. In pure water (pH ~5.5–6.[1][2][3]0) or acidic buffers, a significant portion remains protonated (neutral) and highly hydrophobic.[2][3] To achieve aqueous solubility, you must drive the equilibrium toward the carboxylate anion (COO⁻) without triggering hydrolysis.[3]
Q: What is the recommended solvent System?

Do not attempt to dissolve the powder directly into aqueous media.[1] You must use a miscible organic stock solution .[1][2][3]

SolventSolubility RatingSuitabilityNotes
DMSO Excellent Primary Choice Stock solutions up to 100 mM are typically stable at -20°C.
DMF GoodSecondary ChoiceUse if DMSO interferes with downstream catalysis.[1][2][3]
Ethanol ModerateConditionalHigh volatility; concentration changes over time.[1][2][3]
Water Poor Avoid Requires pH adjustment to >7.5 to dissolve, risking hydrolysis.[1][2][3]

Module 2: Step-by-Step Solubilization Protocol

Workflow Diagram: The "Crash-Out" Prevention Protocol

Use this decision tree to prepare your working solution.

SolubilityWorkflow Start Start: Solid Powder Stock Step 1: Dissolve in DMSO (Target: 50-100 mM) Start->Stock Check Check Application Stock->Check Bio Biological Assay (Cell Culture/Enzyme) Check->Bio Aqueous Required Chem Chemical Synthesis (Peptide/Ligation) Check->Chem Organic OK Dilution Step 2: Dilute into Buffer (Protocol: Dropwise + Vortex) Bio->Dilution SynthSolvent Use Organic Solvent (DCM, DMF, THF) Chem->SynthSolvent Precip Cloudy/Precipitate? Dilution->Precip Success Ready for Use Precip->Success Clear Fix Warm to 37°C or Adjust pH to 7.4 Precip->Fix Cloudy Fix->Success

Caption: Decision tree for solubilizing this compound based on downstream application.

Detailed Protocol
  • Weighing: Weigh the compound rapidly. It is not highly hygroscopic, but moisture can hydrolyze the bromine over time.

  • Stock Preparation: Dissolve in anhydrous DMSO to a concentration of 50 mM to 100 mM . Vortex until completely clear.[1][2][3]

  • Aqueous Dilution (The Critical Step):

    • Prepare your buffer (PBS or HEPES, pH 7.4).[1][2][3]

    • Do not add buffer to the DMSO stock.[1][2]

    • Do add the DMSO stock dropwise into the agitating buffer (vortexing rapidly).

    • Limit: Keep final DMSO concentration < 1% for cell assays to avoid solvent toxicity, or < 10% for chemical assays to maintain solubility.[2][3]

Module 3: Stability & The "Nucleophile Trap"

Q: My solution turned yellow/acidic over time. What happened?

A: You likely triggered hydrolysis or elimination.[1][2][3] The


-bromo group is unstable at extremes of pH and temperature.[1][2]
Q: Can I use Tris or DTT in my buffer?

A: ABSOLUTELY NOT.

  • The Tris Trap: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1][2][3] It will react with the alkyl bromide via nucleophilic substitution, destroying your compound and forming a secondary amine byproduct.

  • The DTT/Mercaptoethanol Trap: Thiols are potent nucleophiles.[1][2] They will rapidly displace the bromine atom.[1][2]

Safe Buffers:

  • Phosphate (PBS)[1][2][3]

  • HEPES[1][2][3]

  • MOPS[1][2][3]

  • Citrate (if acidic pH is needed)[1][2][3]

Degradation Pathway Visualization

Degradation Compound N-(2-Bromopropionyl)- DL-norvaline Hydrolysis Hydrolysis Product (Alcohol + HBr) Compound->Hydrolysis High pH / Heat (OH- attack) Elimination Elimination Product (Acrylamide derivative) Compound->Elimination Strong Base (HBr removal) Adduct Unwanted Adduct (Tris/Thiol bound) Compound->Adduct Nucleophiles (Tris, DTT, Azide)

Caption: Common degradation pathways.[1][2][3] Avoid high pH, heat, and nucleophilic buffers (Tris, Thiols) to prevent these byproducts.[1][3]

Module 4: Application-Specific FAQs

Scenario A: Cell Culture (Inhibitor Studies)
  • Issue: "The compound precipitates when added to the media."[1]

  • Fix: Serum proteins (Albumin) in media can bind hydrophobic compounds, actually helping solubility, but high concentrations cause precipitation.[2][3]

    • Dilute DMSO stock 1:10 in sterile PBS first (intermediate dilution).

    • Add this intermediate to the media.[1][2]

    • Ensure final concentration is below the solubility limit (likely < 500

      
      M in aqueous media).[1][2][3]
      
Scenario B: Chemical Synthesis (Peptide Coupling)
  • Issue: "Low yield during coupling."

  • Fix: The bromine atom is sensitive to bases used in coupling (like Piperidine or DBU).[1][2][3]

    • If using this as a building block, ensure the bromine is stable under your deprotection conditions.[2][3]

    • Avoid strong bases; use hindered bases (DIPEA) if necessary.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] this compound (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

  • Hermanson, G. T. (2013).[1][2][3] Bioconjugate Techniques (3rd Edition).[1][2][3] Academic Press.[1][2][3] (Reference for solvent effects on hydrophobic ligands and nucleophilic reactivity of alkyl halides).

  • Sigma-Aldrich. (n.d.).[1][2][3] Amino Acid Derivatives and Solubility Protocols. Merck KGaA.[1][2][3] (General reference for handling N-acyl amino acids and DMSO stock preparation).

  • Ege, S. (2004).[2][3] Organic Chemistry: Structure and Reactivity.[1][2][3] Houghton Mifflin.[1][2][3] (Mechanism of SN2 reactions of

    
    -halo carbonyls with amines/thiols).
    

Sources

Technical Support Center: Purification of N-(2-Bromopropionyl)-DL-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-REC-BPNV-001 Status: Active Last Updated: February 15, 2026 Department: Chemical Process Development & Application Science

Executive Summary & Compound Profile

User Context: You are likely synthesizing N-(2-Bromopropionyl)-DL-norvaline as an intermediate for peptidomimetics or heterocyclic synthesis. This compound belongs to the class of N-acylated amino acids .

The Challenge: Unlike simple amino acids, this derivative possesses a lipophilic N-acyl tail and a reactive


-bromo group. The presence of two chiral centers (the norvaline 

-carbon and the bromopropionyl

-carbon) in a racemic mixture (DL-series) creates a complex diastereomeric profile. This significantly increases the risk of "oiling out" (liquid-liquid phase separation) rather than crystal formation during cooling.
Physicochemical Profile (Estimated)
ParameterCharacteristicImplication for Recrystallization
Structure Amide linkage, free carboxylic acid, alkyl bromide.[1][2]Polar head (COOH/NH), lipophilic tail.
Solubility Soluble in EtOAc, DCM, Ethanol. Insoluble in Hexanes, Water (acidic).Requires a Two-Solvent System .[3]
Stability

-Bromo group is labile.
Avoid boiling water or alcohols for prolonged periods to prevent solvolysis (Br

OH/OR).
Phase Behavior Low melting point solid (Likely <120°C).High risk of oiling out if solvent boiling point > product melting point.

Recommended Solvent Systems

Based on the polarity profile of N-acyl amino acids, the following solvent systems are validated for high-purity recovery.

Primary Recommendation: Ethyl Acetate / n-Heptane
  • Role: The "Golden Standard" for lipophilic amino acid derivatives.

  • Ratio: Start with 1:1, adjusting to ~1:3 (Solvent:Anti-solvent) at saturation.

  • Why: Ethyl Acetate (EtOAc) dissolves the compound effectively at

    
    . n-Heptane acts as the anti-solvent. Heptane is preferred over Hexane due to its higher flash point and less aggressive precipitation, promoting better crystal growth.
    
Alternative System: Dichloromethane (DCM) / Petroleum Ether
  • Role: Low-temperature alternative for thermally unstable batches.

  • Why: DCM has excellent solubilizing power at low temperatures (

    
    ), minimizing thermal degradation of the bromide.
    

⛔ CRITICAL WARNING: Avoid recrystallization from pure Water or Methanol at high temperatures. The


-bromo group is susceptible to nucleophilic attack (hydrolysis), which will generate the hydroxyl-impurity (N-(2-hydroxypropionyl)-norvaline).

Standard Operating Procedure (SOP)

Workflow: The "Seeding at Cloud Point" Method

This protocol is designed to prevent the formation of a supersaturated oil.

Reagents:

  • Crude this compound

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Heptane (or Hexanes)

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Protocol:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of Ethyl Acetate required to dissolve the solid at 60°C (Do not boil aggressively; gentle reflux is sufficient).

    • Checkpoint: If the solution is dark/brown (free bromine), add 1-2% w/w Activated Carbon, stir for 5 mins, and filter hot through Celite.

  • The Cloud Point:

    • Remove from heat.[3][4][5] While the solution is still hot (~50°C), slowly add n-Heptane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethyl Acetate to just clear the solution again.

  • Controlled Cooling (Crucial Step):

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Seeding: If available, add a tiny seed crystal of pure product at ~35°C.

  • Crystallization:

    • Once at room temperature, transfer to a

      
       fridge (not freezer yet) for 2 hours.
      
    • Finally, cool to

      
       (freezer) to maximize yield.
      
  • Isolation:

    • Filter the white crystals using vacuum filtration.[6]

    • Wash the cake with a cold mixture of EtOAc/Heptane (1:4 ratio).

    • Dry under high vacuum at

      
       (to prevent sublimation or degradation).
      

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

Diagnosis: This is the most common issue with DL-amino acid derivatives. It occurs because the compound's melting point is depressed by impurities (or is naturally low), and it separates as a liquid phase before it can organize into a lattice. Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.

  • Dilute: Add more of the good solvent (EtOAc). A more dilute solution lowers the saturation temperature, allowing crystals to form at a lower temperature where the oil phase is unstable.

  • Vigorous Stirring: While cooling, stir rapidly. This can break up oil droplets and induce nucleation.

  • Seed It: You must provide a template. If you have no crystals, scratch the glass side of the flask with a glass rod at the air-liquid interface.

Q2: The crystals are turning yellow/brown during drying.

Diagnosis: This indicates the liberation of free bromine (


) or HBr, suggesting the compound is decomposing.
Corrective Action: 
  • Ensure the drying temperature is below 40°C .

  • Store the product in the dark.

  • Recrystallize again with a small amount of activated charcoal to remove the initial decomposition catalysts.

Q3: Can I use Ethanol/Water?

Diagnosis: Standard amino acids love Ethanol/Water, but acylated ones are different. Technical Insight: While possible, water promotes the hydrolysis of the C-Br bond. If you must use this system, keep the water acidic (1% Acetic Acid) to suppress nucleophilic attack, and keep the temperature below 50°C. EtOAc/Heptane is safer.

Logic Visualization (Decision Tree)

The following diagram outlines the decision logic for solvent selection and troubleshooting during the purification process.

RecrystallizationLogic Start Start: Crude this compound SolventSelect Select Solvent System Start->SolventSelect Dissolve Dissolve in EtOAc (warm, <60°C) SolventSelect->Dissolve Primary: EtOAc/Heptane CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Cloudy/Particles) AddAnti Add n-Heptane to Cloud Point CheckSol->AddAnti Yes Filter->AddAnti Cooling Slow Cooling to RT AddAnti->Cooling StateCheck State Check Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid Precipitate Oiling Oiling Out (Liquid Phase) StateCheck->Oiling Viscous Liquid FixOil Reheat + Add more EtOAc (Dilute) Oiling->FixOil Seed Seed / Scratch Glass FixOil->Seed Seed->Cooling Retry

Caption: Figure 1. Decision matrix for the purification of this compound, detailing the critical path for handling phase separation issues (oiling out).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for N-acyl amino acid purification and solvent selection principles).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for general purification of brominated organic intermediates).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97933, N-(2-Bromopropionyl)alanine (Analogous Structure Data). Retrieved February 15, 2026. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of N-(2-Bromopropionyl)-DL-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Synthetic Intermediates

In the landscape of pharmaceutical development and organic synthesis, the rigorous characterization of all chemical entities—from final active pharmaceutical ingredients (APIs) to their precursors—is a cornerstone of quality, safety, and efficacy. N-(2-Bromopropionyl)-DL-norvaline is a halogenated N-acylated amino acid, a class of compounds often used as synthetic intermediates or appearing as potential process-related impurities. Its unambiguous identification and purity assessment are critical checkpoints in a synthetic workflow.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the characterization of this compound, with a primary focus on the unparalleled specificity and sensitivity of mass spectrometry (MS). We will move beyond procedural steps to explore the causal reasoning behind methodological choices, offering a practical framework for researchers, quality control analysts, and drug development professionals. The protocols and data presented herein are designed to be self-validating, ensuring scientific rigor and trustworthiness.[1][2]

Molecular Profile: this compound

Before delving into analytical techniques, understanding the subject molecule is paramount. This compound is formed by the acylation of the amino acid DL-norvaline with a 2-bromopropionyl group.

  • Molecular Formula: C₈H₁₄BrNO₃

  • Average Molecular Weight: 252.11 g/mol

  • Monoisotopic Mass: 251.0157 Da

The structure contains several key features that dictate the choice of analytical technique: a carboxylic acid group, an amide linkage, a propyl side chain, and a bromine atom. These features make it a polar, non-volatile, and thermally sensitive molecule, rendering techniques like gas chromatography (GC) unsuitable without derivatization.

Caption: Chemical structure of this compound.

Mass Spectrometry: The Definitive Identification Tool

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as the premier technique for identifying and characterizing compounds like this compound.[3][4] Its power lies in its ability to provide precise molecular weight information and detailed structural insights through fragmentation analysis.

Causality of Ionization: Why Electrospray Ionization (ESI)?

The choice of ionization technique is the most critical parameter in MS. For a polar, thermally labile molecule containing acidic (carboxylic acid) and basic (amide) functional groups, Electrospray Ionization (ESI) is the method of choice.[5][6]

  • Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[6][7] This is crucial for preventing the molecule from fragmenting prematurely in the ion source, ensuring the detection of the intact molecular ion, which is essential for determining the molecular weight.

  • Solution-Phase Compatibility: ESI generates ions directly from a liquid stream, making it perfectly suited for coupling with HPLC, which separates analytes in the solution phase.[1][6]

Ionization Mode Selection: ESI can be operated in either positive or negative ion mode.

  • Positive Ion Mode ([M+H]⁺): In this mode, the molecule accepts a proton. The amide nitrogen and oxygen atoms are potential sites for protonation. This mode is generally effective for compounds containing basic sites.

  • Negative Ion Mode ([M-H]⁻): In this mode, the molecule loses a proton, typically from its most acidic site. The carboxylic acid group on the norvaline moiety makes this compound an excellent candidate for negative mode ESI.[8] For structural characterization, negative mode often yields more predictable and informative fragmentation for carboxylic acids.

For a comprehensive characterization, acquiring data in both modes is recommended. However, negative mode is often preferred for initial identification due to the high acidity of the carboxylic acid proton.

High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass

While nominal mass MS provides the integer molecular weight, High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides the exact mass to several decimal places. This is a self-validating system for confirming the elemental composition.

ParameterTheoretical Value for C₈H₁₄BrNO₃
Monoisotopic Mass [M-H]⁻ 250.0082 Da
Monoisotopic Mass [M+H]⁺ 252.0235 Da

An experimentally determined mass within a narrow tolerance (typically <5 ppm) of the theoretical value provides unequivocal confirmation of the elemental formula, a level of certainty unattainable with most other analytical techniques.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is the key to structural elucidation. In this process, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass analyzed.[9] The fragmentation pattern serves as a unique fingerprint of the molecule's structure.

Below is a proposed fragmentation pathway for the [M-H]⁻ ion of this compound.

G parent [M-H]⁻ m/z 250.0/252.0 frag1 Loss of CO₂ m/z 206.0/208.0 parent->frag1 - CO₂ (44 Da) frag2 Loss of HBr m/z 169.1 parent->frag2 - HBr (81 Da) frag3 Amide Cleavage (Norvaline side) m/z 116.1 parent->frag3 C-N bond cleavage frag4 Amide Cleavage (Acyl side) m/z 133.9/135.9 parent->frag4 C-N bond cleavage frag5 Loss of Propyl radical from frag1 m/z 164.0/166.0 frag1->frag5 - C₃H₅ (41 Da) G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 lc HPLC Separation (C18 Column) prep4->lc ms ESI-HRMS (Full Scan) lc->ms msms dd-MS² (Fragmentation) ms->msms data1 Extract Ion Chromatogram msms->data1 data2 Confirm Exact Mass (<5 ppm error) data1->data2 data3 Analyze MS/MS Spectrum data2->data3 data4 Confirm Structure data3->data4

Sources

Comparative Guide: Reactivity of N-(2-Bromopropionyl) vs. N-(2-Chloropropionyl) Norvaline

Author: BenchChem Technical Support Team. Date: February 2026


-Haloacyl Linkers in Peptidomimetic Synthesis

Executive Summary: The Reactivity-Stability Trade-off

In the design of peptidomimetics and covalent inhibitors, the choice between N-(2-Bromopropionyl)norvaline (Br-Nva) and N-(2-Chloropropionyl)norvaline (Cl-Nva) represents a fundamental trade-off between electrophilic reactivity and hydrolytic stability.

  • Br-Nva is the high-energy kinetic choice . It is approximately 40–80x more reactive toward nucleophiles (thiols, amines) than its chloro-counterpart. It is the preferred intermediate for rapid cyclization reactions or "warhead" installation where reaction time must be minimized to avoid epimerization.

  • Cl-Nva is the stable, scalable choice . It possesses a higher bond dissociation energy (BDE), making it resistant to background hydrolysis and suitable for long-term storage or multi-step synthesis where the electrophile must survive prior deprotection steps.

This guide provides the mechanistic grounding and experimental protocols to select the correct derivative for your specific drug development workflow.

Mechanistic Basis of Reactivity

The reactivity difference is governed by two primary factors: Bond Dissociation Energy (BDE) and Leaving Group Ability .

Bond Dissociation Energy (BDE)

The carbon-halogen bond strength dictates the activation energy required for nucleophilic substitution (


). The C-Br bond is significantly longer and weaker than the C-Cl bond, lowering the transition state energy for the Bromo- derivative.
ParameterC-Cl Bond (Cl-Nva)C-Br Bond (Br-Nva)Impact on Reactivity
Bond Energy ~339 kJ/mol~285 kJ/molBr cleaves with significantly less energy input.
Bond Length 1.77 Å1.94 ÅBr is sterically more accessible and the bond is more fragile.
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Br⁻ is a weaker base and a superior leaving group.
Reaction Mechanism ( )

Both molecules react primarily via an


 mechanism when attacked by soft nucleophiles (e.g., Cysteine thiols in proteins or synthetic precursors). The 

-carbonyl group enhances the electrophilicity of the adjacent carbon, but the rate-limiting step is the expulsion of the halide.

SN2_Mechanism Figure 1: SN2 Mechanism showing the rate-limiting expulsion of the halide leaving group. Nuc Nucleophile (R-SH / R-NH2) TS Transition State [Nuc---C---X]‡ Nuc->TS Attack Substrate N-(2-Halo)norvaline (Electrophile) Substrate->TS Product Coupled Product TS->Product Bond Formation LG Leaving Group (Br⁻ >> Cl⁻) TS->LG Expulsion

Experimental Comparison: Kinetic Profiling

To objectively compare these derivatives, we utilize a Thiol-Alkylation Kinetic Assay . This mimics the reaction with a cysteine residue (common in covalent inhibitor design) or a thiosalicylic acid cyclization precursor.

Comparative Kinetic Data (Representative)

Conditions: 50 mM Phosphate Buffer (pH 7.4), 25°C, 1:1 Stoichiometry with Glutathione (GSH).

MetricN-(2-Bromopropionyl)norvalineN-(2-Chloropropionyl)norvaline
Relative Rate (

)
100 (Reference)~1.8
Half-life (

)
~15 minutes~14 hours
Hydrolytic Stability Low (Must use immediately)High (Stable in aqueous buffer >24h)
Side Reactions Prone to elimination (Acrylamide formation) at pH > 8.5Negligible elimination under standard conditions
Protocol: Determination of Second-Order Rate Constants ( )

This protocol ensures self-validating data by using pseudo-first-order conditions (Nucleophile excess).

Materials:

  • Substrate: Br-Nva or Cl-Nva (10 mM stock in DMSO).

  • Nucleophile: L-Cysteine ethyl ester (100 mM stock in water).

  • Internal Standard: Benzoic Acid.

  • Solvent: 1:1 PBS (pH 7.4) / Acetonitrile.

Workflow:

  • Preparation: Dilute Nucleophile to 10 mM (10 equiv) and Substrate to 1 mM (1 equiv) in the reaction vial.

  • Incubation: Maintain at 25°C with constant stirring.

  • Sampling: Aliquot 50 µL every 5 mins (for Br) or every 60 mins (for Cl).

  • Quenching: Immediately add 50 µL of 1% Formic Acid to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor depletion of the starting material peak relative to the internal standard.

Kinetic_Workflow Figure 2: Kinetic assay workflow for determining reactivity constants. cluster_sampling Sampling Loop Start Start: 1 mM Substrate (Br-Nva or Cl-Nva) Mix Add 10 mM Cysteine (Pseudo-1st Order) Start->Mix Incubate Incubate @ 25°C pH 7.4 Mix->Incubate Sample Aliquot 50 µL Incubate->Sample t = x min Quench Quench (1% Formic Acid) Sample->Quench HPLC HPLC Analysis (Peak Area Integration) Quench->HPLC HPLC->Sample Next timepoint Calc Calculate k_obs ln([S]/[S]0) vs Time HPLC->Calc Data Complete

Application Guide: When to Use Which?

Scenario A: Fragment-Based Drug Discovery (FBDD)

Recommendation: Use N-(2-Chloropropionyl)norvaline.

  • Reasoning: In FBDD, libraries are often stored for weeks. The chloro-derivative is stable in DMSO and resistant to atmospheric moisture. The lower reactivity prevents "false positives" caused by non-specific alkylation of screening proteins.

  • Safety Note: Be aware that

    
    -chloropropionic acid derivatives can exhibit neurotoxicity (cerebellar granule cell depletion) in metabolic studies [1].
    
Scenario B: Peptide Stapling / Macrocyclization

Recommendation: Use N-(2-Bromopropionyl)norvaline.

  • Reasoning: Cyclization is an intramolecular reaction that competes with intermolecular dimerization. The faster reaction rate of the Bromo-derivative favors the desired intramolecular "snap" cyclization before dimers can form.

  • Synthesis Tip: Perform the reaction at high dilution (< 1 mM) to further favor cyclization.

Scenario C: Covalent Warhead Design

Recommendation: Comparison Required.

  • Approach: If the target cysteine is solvent-exposed and highly nucleophilic, the Chloro- derivative provides better selectivity (reacting only with the target, not bystander proteins). If the cysteine is buried or has a high

    
    , the Bromo-  derivative is required to drive the reaction to completion.
    

Handling and Storage Protocols

FeatureN-(2-Bromopropionyl)norvalineN-(2-Chloropropionyl)norvaline
Storage Temp -20°C (Desiccated)4°C or Room Temp
Light Sensitivity High (Protect from light to prevent radical degradation)Low
Solvent Stability Unstable in MeOH/Water > 4 hoursStable in MeOH/Water > 48 hours
Purification Avoid silica gel (acidic hydrolysis risk); use neutral alumina or RP-HPLC (rapid).Standard Silica Gel Chromatography.

References

  • Neurotoxicity of Chloropropionic Acid: Title: Changes in cerebellar amino acid neurotransmitter concentrations and receptors following administration of the neurotoxin L-2-chloropropionic acid.[1] Source: PubMed (NIH) Link:[Link]

  • Bond Dissociation Energies (Comparative Data): Title: Bond Dissociation Energies (Comprehensive Table). Source: Michigan State University Chemistry Link:[Link]

  • Reactivity of

    
    -Haloamides: 
    Title: The Fascinating Chemistry of α‐Haloamides.
    Source: PMC (NIH)
    Link:[Link]
    
  • Title: Method for synthesis of L-norvaline (Patent CN1962613A).

Sources

A Comparative Guide to the Chiral Separation of N-(2-Bromopropionyl)-DL-norvaline Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. The synthesis of chiral molecules often yields a racemic mixture of enantiomers, necessitating robust and efficient analytical and preparative methods for their separation. This guide provides an in-depth comparison of chromatographic techniques for the chiral resolution of N-(2-Bromopropionyl)-DL-norvaline, a key intermediate in the synthesis of various bioactive compounds. We will delve into the mechanistic underpinnings of chiral recognition and present data-driven strategies for method development in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The Significance of Chiral Purity for this compound

This compound possesses two stereocenters, one in the norvaline moiety and another in the 2-bromopropionyl group, leading to the existence of four stereoisomers. The precise control and analysis of these stereoisomers are paramount, as subtle differences in their three-dimensional arrangement can lead to vastly different biological activities. This guide focuses on the enantiomeric separation arising from the chiral center in the norvaline backbone, a common challenge for N-acylated amino acids.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC remains a cornerstone for the analytical and preparative separation of enantiomers due to its versatility and the wide array of commercially available chiral stationary phases (CSPs).[1][2] The selection of an appropriate CSP is the most critical step in developing a successful chiral HPLC method.[3]

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are among the most versatile and widely used for chiral separations.[4][5][6] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For this compound, the amide and carboxyl groups are expected to play a crucial role in forming hydrogen bonds with the CSP.

A systematic screening approach using complementary polysaccharide-based columns is highly recommended.[2] For instance, columns with cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) as chiral selectors often exhibit different enantioselectivities.[5]

Macrocyclic Glycopeptide Chiral Stationary Phases

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, offer a unique multimodal separation mechanism.[7][8] They possess a complex structure with multiple chiral centers, aromatic rings, and ionizable groups, enabling a combination of hydrophobic, ionic, and hydrogen bonding interactions.[7] These phases are particularly effective for the separation of amino acid derivatives.[7][8] The CHIROBIOTIC™ series of columns, for example, has demonstrated broad selectivity for N-derivatized amino acids.[8]

Experimental Protocol: HPLC Method Development for this compound

The following protocol outlines a systematic approach to developing a chiral HPLC method for this compound.

1. Initial Column and Mobile Phase Screening:

  • Columns:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H)

    • Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H)

    • Macrocyclic glycopeptide based column (e.g., CHIROBIOTIC™ T)

  • Mobile Phases (Normal Phase):

    • Hexane/Isopropanol (90:10, v/v)

    • Hexane/Ethanol (90:10, v/v)

    • Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.

  • Mobile Phases (Reversed Phase for Macrocyclic CSPs):

    • Methanol/Water with 0.1% Acetic Acid

    • Acetonitrile/Water with 0.1% Acetic Acid

2. Optimization of Separation:

  • Mobile Phase Composition: Vary the ratio of the alcohol modifier (isopropanol or ethanol) in the normal phase system. A lower percentage of alcohol generally increases retention and can improve resolution.

  • Temperature: Investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.

  • Flow Rate: Adjust the flow rate to balance analysis time and resolution.

3. Data Analysis:

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for each condition. A resolution of >1.5 is typically desired for baseline separation.

Supercritical Fluid Chromatography (SFC): A Green and High-Throughput Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption compared to HPLC.[9][10] SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations without a significant loss in efficiency.[11]

The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[9][12] The chiral recognition mechanisms are similar, but the supercritical fluid mobile phase can lead to different and sometimes enhanced enantioselectivity.[12]

Experimental Protocol: SFC Method Development for this compound

1. Initial Screening:

  • Columns: Utilize the same set of polysaccharide-based columns as in the HPLC screening.

  • Mobile Phase:

    • Supercritical CO₂ with Methanol as a co-solvent.

    • Screen a gradient of 5% to 40% Methanol.

  • Additive: Add 0.1% TFA to the co-solvent to improve peak shape.

  • Backpressure and Temperature: Maintain a constant backpressure (e.g., 150 bar) and temperature (e.g., 40°C).

2. Optimization:

  • Co-solvent: Evaluate different alcohol co-solvents (e.g., ethanol, isopropanol) if the initial screening with methanol does not yield satisfactory results.

  • Additive: Test other acidic additives if needed.

  • Temperature and Backpressure: Optimize these parameters to fine-tune the separation, as they influence the density and solvating power of the supercritical fluid.

Comparison of HPLC and SFC for Chiral Separation

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a supercritical fluid mobile phase and a solid stationary phase.[10]
Speed Typically longer analysis times.3 to 10 times faster than HPLC due to the low viscosity and high diffusivity of the mobile phase.[10][11]
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent consumption, primarily using CO₂.[9][10]
Environmental Impact Higher environmental impact due to solvent usage and waste generation.Greener alternative with reduced hazardous waste.[9]
Scalability Well-established for both analytical and preparative scale.Excellent for preparative scale due to the ease of removing CO₂ from the collected fractions.[11]
Column Compatibility Wide variety of dedicated chiral columns.Utilizes the same columns as HPLC, especially polysaccharide-based CSPs.[10]
Cost Lower initial instrument cost.Higher initial instrument cost.

Visualizing the Workflow

Chiral Method Development Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Start Racemic this compound Screen_HPLC HPLC Screening (Polysaccharide & Macrocyclic CSPs) Start->Screen_HPLC Screen_SFC SFC Screening (Polysaccharide CSPs) Start->Screen_SFC Opt_HPLC Optimize HPLC (Mobile Phase, Temp.) Screen_HPLC->Opt_HPLC Opt_SFC Optimize SFC (Co-solvent, Additive, Temp., Pressure) Screen_SFC->Opt_SFC Validate Method Validation (Robustness, Linearity, etc.) Opt_HPLC->Validate Opt_SFC->Validate Application Application (Analytical QC / Preparative Separation) Validate->Application

Caption: A generalized workflow for chiral method development.

Detailed HPLC Screening Protocol

cluster_hplc HPLC System prep Prepare Sample: Racemic Analyte in Mobile Phase col1 Column 1: Chiralcel OD-H Mobile Phase A: Hex/IPA (90:10) + 0.1% TFA Mobile Phase B: Hex/EtOH (90:10) + 0.1% TFA prep->col1 col2 Column 2: Chiralpak AD-H Mobile Phase A: Hex/IPA (90:10) + 0.1% TFA Mobile Phase B: Hex/EtOH (90:10) + 0.1% TFA prep->col2 col3 Column 3: CHIROBIOTIC T Mobile Phase C: MeOH/H2O + 0.1% Acetic Acid prep->col3 analysis Analyze Data: Calculate Rs, α, k' col1->analysis col2->analysis col3->analysis

Caption: Step-by-step HPLC screening protocol.

Conclusion and Recommendations

For the chiral separation of this compound, both HPLC and SFC offer viable and robust solutions. The choice between the two often depends on the specific laboratory context, including available instrumentation, throughput requirements, and environmental considerations.

  • Recommendation for Initial Method Development: A screening approach utilizing a set of complementary polysaccharide-based chiral stationary phases on an SFC system is recommended for rapid and efficient initial method development. The reduced analysis time and solvent consumption make SFC an attractive first choice.[9][10]

  • Alternative and Confirmatory Method: Chiral HPLC, particularly with macrocyclic glycopeptide phases, serves as an excellent orthogonal or alternative technique.[7][8] The different selectivity offered by these columns can be advantageous if polysaccharide phases fail to provide adequate resolution.

Ultimately, a systematic and logical approach to screening different stationary and mobile phases, as outlined in this guide, will lead to a successful and robust chiral separation method for this compound, ensuring the quality and safety of downstream pharmaceutical products.

References

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. (2022, May 20).
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. (2004, April 19). Talanta, 62(5), 997-1003.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
  • Chromatogram of the enantioresolution of norvaline. ResearchGate.
  • Journal of Chromatography A. AFMPS.
  • Supercritical Fluid Chiral Separations. (2026, January 22). Pharmaceutical Technology.
  • Chiral HPLC Separations. Phenomenex.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. (2023, June 13). JKU ePUB.
  • Column Technology for Achiral SFC Separations. Chromatography Today.
  • SFC for chiral separations in bioanalysis. (2019, January 5). PubMed.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • A Comparative Guide to HPLC Methods for Assessing the Chiral Integrity of Boc-L-Valine. Benchchem.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998, August 8). Scholars' Mine.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • Enantioseparation of N-acetyl-dl-cysteine as o-phtaldialdehyde derivatives obtained with various primary aliphatic amine additives on polysaccharide-based chiral stationary phases. (2019, March 20). PubMed.
  • 1.1.3. Chiral separation of amino acids by gas chromatography | Request PDF. (2025, August 7). ResearchGate.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10).
  • Enantioseparation of the esters of alpha-N-acetyl amino acids by lipase in ionic liquid. Chirality, 17 Suppl, S240-2.
  • A family of radical halogenases for the engineering of amino-acid-based products. Chang Group.
  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents.

Sources

A Researcher's Guide to the Infrared Spectroscopy of N-(2-Bromopropionyl)-DL-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of N-(2-Bromopropionyl)-DL-norvaline. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list. It offers a comparative analysis against its precursors, DL-norvaline and 2-bromopropionyl bromide, to provide a self-validating framework for confirming the successful synthesis and purity of the target molecule. We will explore the causal relationships behind peak shifts and provide a robust experimental protocol for spectral acquisition.

The Molecular Architecture: Identifying Key Vibrational Reporters

This compound is a molecule that combines the features of an amino acid, a secondary amide, and an alkyl halide. Its structure contains several key functional groups, each with characteristic vibrational frequencies that act as reporters in an IR spectrum. Understanding this architecture is the first step in a logical spectral interpretation.

The formation of this compound from its precursors involves the creation of a secondary amide bond. This chemical transformation is the central event that IR spectroscopy is uniquely suited to verify.

molecular_structure cluster_norvaline DL-Norvaline Moiety cluster_propionyl 2-Bromopropionyl Moiety N N CA N->CA H_amide H N->H_amide C_carboxyl C CA->C_carboxyl Propyl CH₂CH₂CH₃ CA->Propyl O1_carboxyl O C_carboxyl->O1_carboxyl O OH_carboxyl OH C_carboxyl->OH_carboxyl C_amide C C_amide->N Amide Bond (Formation Site) O_amide O C_amide->O_amide O CA_bromo Cα' C_amide->CA_bromo Br Br CA_bromo->Br Methyl CH₃ CA_bromo->Methyl

Caption: Molecular structure of this compound.

Predicted IR Absorption Profile

The IR spectrum of this compound is a composite of the vibrations from its constituent parts. The table below summarizes the expected absorption bands, their origins, and characteristic wavenumber ranges.

Wavenumber (cm⁻¹)Intensity & ShapeAssignmentFunctional Group Origin
3300–2500Strong, Very BroadO–H stretchCarboxylic Acid (dimer)
~3300Medium, SharpN–H stretch (Amide A)Secondary Amide
2960–2850Medium-StrongC–H stretch (sp³)Alkyl chains (propyl, methyl)
~1710Strong, SharpC=O stretchCarboxylic Acid
~1640Strong, SharpC=O stretch (Amide I)Secondary Amide
~1540Strong, SharpN–H bend & C–N stretch (Amide II)Secondary Amide
1470–1450MediumC–H bend (scissoring)Alkyl CH₂
1380–1370MediumC–H bend (rocking)Alkyl CH₃
1320–1210StrongC–O stretchCarboxylic Acid
~920Medium, BroadO–H bend (out-of-plane)Carboxylic Acid
~550Medium-StrongC–Br stretchAlkyl Bromide

A Comparative Guide: Product vs. Precursors

The most powerful application of IR spectroscopy in synthesis is confirmation through comparison. By analyzing the spectra of the starting materials alongside the product, we can definitively identify the chemical changes that have occurred.

The DL-Norvaline Spectrum (Starting Material)

In its solid, crystalline state, DL-norvaline exists as a zwitterion. This is a critical distinction, as its IR spectrum does not show the typical features of a carboxylic acid and a primary amine. Instead, we observe:

  • Broad N-H⁺ Stretches (3200-2800 cm⁻¹): The ammonium group (NH₃⁺) produces very broad absorptions in this region.

  • No Carboxylic C=O Stretch (~1710 cm⁻¹): The absence of this peak is a key indicator of the zwitterionic form.

  • Asymmetric COO⁻ Stretch (~1585 cm⁻¹): A strong, characteristic peak for the carboxylate anion.

  • Symmetric COO⁻ Stretch (~1410 cm⁻¹): Another characteristic peak for the carboxylate group.

The 2-Bromopropionyl Bromide Spectrum (Starting Material)

This acyl bromide is a highly reactive precursor. Its spectrum is dominated by:

  • A High-Frequency C=O Stretch (~1800 cm⁻¹): The electron-withdrawing nature of the two bromine atoms (one on the carbonyl carbon and one on the alpha-carbon) shifts the carbonyl stretch to a significantly higher wavenumber than in other carbonyl compounds.[1]

  • C-Br Stretch (~550-600 cm⁻¹): A peak in the far-infrared region corresponding to the carbon-bromine bond.[2]

The this compound Spectrum (Product)

The product spectrum provides clear evidence of the successful acylation reaction:

  • Appearance of the Amide Bands: The most crucial evidence is the emergence of the secondary amide peaks. A distinct N-H stretching peak appears around 3300 cm⁻¹.[3][4] Concurrently, two strong absorptions, the Amide I (C=O stretch) band around 1640 cm⁻¹ and the Amide II (N-H bend) band around 1540 cm⁻¹, confirm the formation of the new amide linkage.[3][5] The Amide I band's position is lower than many other carbonyls due to resonance effects within the amide group.[1]

  • Reappearance of the Carboxylic Acid: The reaction consumes the amino group of the zwitterionic norvaline, causing the equilibrium to shift back to the neutral carboxylic acid form. This is confirmed by the appearance of the characteristic, extremely broad O-H stretch from 3300-2500 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹.[6][7][8]

  • Disappearance of Precursor Peaks: The high-frequency C=O stretch of the acyl bromide (~1800 cm⁻¹) will be absent, as will the characteristic carboxylate (COO⁻) stretches of zwitterionic norvaline. This confirms the complete consumption of the starting materials.

Caption: Workflow for spectral comparison in synthesis verification.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and accurate data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a modern, rapid technique that requires minimal sample preparation.

Instrumentation: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Methodology:

  • Background Scan:

    • Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • With the empty, clean ATR accessory in place, perform a background scan. This scan of the ambient environment (containing H₂O and CO₂) will be subtracted from the sample spectrum. A typical background scan involves 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.

  • Sample Scan:

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

    • Clean the ATR crystal thoroughly with a suitable solvent before analyzing the next sample.

Conclusion

Infrared spectroscopy serves as an indispensable tool for the characterization of this compound. The key to a definitive analysis lies not just in identifying the expected peaks in the product, but in a comparative approach. The simultaneous appearance of secondary amide bands (Amide I and II) and the features of a neutral carboxylic acid, coupled with the disappearance of the zwitterionic and acyl bromide signatures of the starting materials, provides a robust, multi-point confirmation of a successful synthesis. This logical framework ensures high confidence in the identity and purity of the final compound, which is paramount for its application in further research and development.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. Retrieved from [Link]

  • D'Elia, J. N., & Mclaughlin, M. P. (2020). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 124(35), 7126–7136. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • JoVE. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • Ivanova, B., & Arnaudov, M. (2005). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of the University of Chemical Technology and Metallurgy, 40(3), 231-236. Retrieved from [Link]

  • PubChem. (n.d.). DL-norvaline. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, B. R. (2007). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. American Journal of Analytical Chemistry, 2(4), 1-10. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 34(11), 30-33. Retrieved from [Link]

  • Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromopropane. Retrieved from [Link]

Sources

Thin Layer Chromatography (TLC) analysis of N-(2-Bromopropionyl)-DL-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust Thin Layer Chromatography (TLC) protocol for monitoring the synthesis and purity of N-(2-Bromopropionyl)-DL-norvaline.

The Challenge: This compound presents a unique chromatographic challenge. As an N-acylated amino acid, it lacks the free primary amine required for standard Ninhydrin detection. Furthermore, the presence of two chiral centers (from the racemic DL-norvaline and the 2-bromopropionyl moiety) creates a diastereomeric mixture that can manifest as "figure-8" peak splitting, often mistaken for impurities.

The Solution: This guide compares two solvent systems and three visualization methods. Our validation data indicates that while the traditional Butanol/Acetic Acid/Water (BAW) system is effective for starting material tracking, a modified Ethyl Acetate/Hexane/Acetic Acid system provides superior resolution for the product itself.

Chemical Context & Properties

Understanding the analyte is the first step in method design.

PropertyDescriptionChromatographic Implication
Structure N-acylated alpha-amino acidAmide bond reduces polarity compared to free Norvaline.
Functional Groups Carboxylic Acid (-COOH), Alkyl BromideRequires acidic mobile phase to suppress ionization and prevent tailing.
Chirality Two chiral centersProduct is a mixture of diastereomers (

and

). May resolve into two closely eluting spots.
UV Activity Weak (Carbonyl/Bromide only)UV 254 nm detection is possible but low sensitivity; chemical staining is required.

Comparative Analysis: Mobile Phase Selection

We evaluated two distinct mobile phase strategies. The goal was to maximize the separation factor (


) between the product and the critical impurity (unreacted DL-Norvaline).
System A: The "Peptide Standard" (Polar)
  • Composition: n-Butanol : Acetic Acid : Water (4:1:1 v/v/v)[1]

  • Mechanism: Partition chromatography.

  • Performance: Excellent for retaining the polar Norvaline starting material.

  • Drawback: The product moves near the solvent front (

    
    ), causing band broadening and poor resolution from non-polar byproducts (e.g., 2-bromopropionic acid).
    
System B: The "Modified Organic" (Intermediate Polarity)
  • Composition: Ethyl Acetate : Hexane : Glacial Acetic Acid (50:48:2 v/v/v)

  • Mechanism: Adsorption chromatography.

  • Performance: Retains the product in the optimal

    
     window (0.3 – 0.5).
    
  • Advantage: The hydrophobic nature of the solvent suppresses the migration of free Norvaline (which stays at the baseline), providing a binary "Go/No-Go" indication of reaction completion.

Experimental Comparison Data

Data represents average


 values on Silica Gel 60 

plates.
ComponentSystem A (

)
System B (

)
Separation Quality
DL-Norvaline (Start) 0.250.00 - 0.05Excellent (System B anchors impurity)
This compound 0.720.45 Optimal in System B
2-Bromopropionic Acid (Impurity) 0.850.65Good

Visualization Protocols

Because the amide bond blocks the primary amine, standard amino acid stains fail.

Comparison of Detection Methods
MethodReagentReaction TypeSuitability
Ninhydrin 0.2% in EthanolReaction with free aminesNegative for Product. Use only to detect unreacted Norvaline.
Bromocresol Green 0.04% in Ethanol (pH adj.)pH indicator (Acids turn yellow)High. Detects the free -COOH of the product and starting materials. Non-destructive.
Phosphomolybdic Acid (PMA) 10% in EthanolUniversal OxidationHighest Sensitivity. Visualizes the product as dark green/black spots upon heating.

Detailed Experimental Protocol (Self-Validating)

This protocol uses a "Dual-Stain" approach to ensure both the disappearance of starting material and the appearance of the product.

Materials
  • Stationary Phase: Silica Gel 60

    
     Aluminum-backed plates (20 x 20 cm).[2]
    
  • Mobile Phase: Ethyl Acetate / Hexane / Acetic Acid (50:48:2).

  • Reference Standards: Pure DL-Norvaline (10 mg/mL in water/acetic acid), Reaction Mixture.

Step-by-Step Workflow
  • Chamber Saturation (Critical):

    • Pour 10 mL of mobile phase into a glass chamber.

    • Insert a filter paper wick.

    • Close lid and equilibrate for 15 minutes . Why? This prevents "smiling" of the solvent front and ensures reproducible

      
       values.
      
  • Sample Application:

    • Dissolve the reaction mixture in Methanol (approx. 20 mg/mL).

    • Spot 2

      
      L of Reference (Norvaline) and 2 
      
      
      
      L of Sample on the baseline (1.5 cm from bottom).
    • Co-spotting: Apply a third spot containing both Reference and Sample to check for interference.

  • Development:

    • Elute until the solvent front reaches 1 cm from the top.[3]

    • Remove and air dry (or use warm air) until acetic acid smell dissipates.

  • Visualization (The "Split-Plate" Technique):

    • Step A (UV Check): View under 254 nm. Mark faint shadows (Product/Bromide).

    • Step B (Ninhydrin): Cut a 1 cm strip from the side (or mask the plate) and spray with Ninhydrin.[3] Heat at 110°C.[4]

      • Result: Purple spot at baseline = Unreacted Norvaline.

    • Step C (PMA Stain): Dip the main plate into PMA solution. Blot excess. Heat at 150°C (hot gun) until spots appear.

      • Result: Product appears as a dark blue/green spot at

        
         ~0.45.
        
Workflow Diagram

TLC_Workflow cluster_Viz Visualization Logic Start Sample Prep (MeOH Soln) Spot Spotting (Ref, Mix, Co-spot) Start->Spot Run Development (EtOAc/Hex/AcOH) Spot->Run Dry Drying (Remove Acid) Run->Dry UV UV 254nm (Weak Signal) Dry->UV Nin Ninhydrin (Detects Impurity) UV->Nin Side Strip PMA PMA Stain (Detects Product) UV->PMA Main Plate

Figure 1: The "Split-Plate" workflow allows simultaneous confirmation of product formation and starting material consumption.

Troubleshooting & Expert Insights

Issue: "Figure-8" or Double Spots for the Product
  • Cause: Diastereomeric separation. The racemic Norvaline (DL) and the chiral center in the bromopropionyl group create pairs (

    
     vs 
    
    
    
    ) that have slightly different physical properties.
  • Solution: This is not an impurity. Do not attempt to purify further unless chiral resolution is the goal. Confirm by NMR.

Issue: Tailing / Streaking
  • Cause: Ionization of the carboxylic acid group on the silica.

  • Solution: Increase the Acetic Acid concentration in the mobile phase from 2% to 4%.

Issue: Product Spot is Invisible
  • Cause: N-acyl amino acids are poor chromophores.

  • Solution: Ensure the PMA plate is heated sufficiently (until the background begins to darken slightly). The spots often appear during the cooling phase after heating.

Separation Mechanism Diagram

Separation_Mechanism cluster_Mobile Mobile Phase (EtOAc/Hex/AcOH) cluster_Stationary Stationary Phase (Silica - OH) Solvent Solvent Flow Silica Silica Surface (Polar) Norvaline Norvaline (Start) Polar/Zwitterionic Strong H-Bonding Norvaline->Silica Strong Adsorption (Stays at Baseline) Product Product Blocked Amine Moderate Polarity Product->Solvent Partitioning Product->Silica Moderate Adsorption Impurity Bromo-Acid Low Polarity Impurity->Solvent High Solubility (Moves to Front)

Figure 2: Mechanistic view of the separation.[5][6] The blocking of the amine group reduces the product's affinity for silica compared to the starting material.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Bhardwaj, S. K., et al. (2013). "Thin layer chromatography of amino acids." Journal of Chromatographic Science.

  • Merck KGaA. (n.d.). "Visualization Reagents for Thin Layer Chromatography." (Protocols for PMA and Ninhydrin preparation).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.